Nalmefene Hydrochloride
Description
Historical Context of Nalmefene (B1676920) Hydrochloride Development and Research
Nalmefene hydrochloride was first discovered in 1975 as an opioid antagonist derivative of naltrexone (B1662487). nih.govresearchgate.net The development of nalmefene emerged from in-depth research into naloxone (B1662785) and naltrexone during the 1970s, aiming to address the limitations of existing opioid antagonists. google.com Structurally, it is a 6-methylene analogue of naltrexone. mdpi.com The synthesis can be achieved via a Wittig reaction from naltrexone. newdrugapprovals.orgepo.org
Initial research focused on its capacity as an opioid antagonist to reverse the effects of opioids. In 1995, the U.S. Food and Drug Administration (FDA) approved an injectable form of nalmefene for the complete or partial reversal of opioid drug effects, including respiratory depression, and for the management of known or suspected opioid overdose. mdpi.comnewdrugapprovals.orgdrugbank.comnih.gov
Subsequent research expanded to investigate its utility in other conditions. Notably, research into its effects on alcohol dependence began, leading to its approval in the European Union in 2013 for the reduction of alcohol consumption in patients with alcohol dependence. nih.govresearchgate.netdovepress.com Early clinical trials indicated that nalmefene had a more favorable effect on alcohol withdrawal than naltrexone, particularly for individuals with a family history of alcoholism, and without the dose-dependent liver toxicity associated with naltrexone. google.comoup.com Research has also explored its potential for treating other impulse control disorders, such as pathological gambling and cocaine addiction. nih.govnewdrugapprovals.orgwikipedia.org More recently, development has focused on new formulations, including an intranasal spray approved by the FDA in 2023 and an auto-injector in 2024, to address the challenges posed by potent synthetic opioids like fentanyl. nih.govdovepress.comwikipedia.orgpharmacytimes.com
This compound within the Opioid Antagonist Landscape
This compound occupies a distinct position among opioid antagonists due to its unique receptor interaction profile and pharmacokinetic properties. Like naltrexone and naloxone, it is a competitive opioid antagonist. mdpi.com However, its mechanism is distinguished by its activity at three primary opioid receptors: it functions as an antagonist at the mu (µ) and delta (δ) opioid receptors, and as a partial agonist at the kappa (κ) opioid receptor. mdpi.comcarolinacenterforrecovery.compatsnap.comtga.gov.au This partial agonism at the kappa receptor is thought to contribute to its effectiveness in reducing alcohol consumption by modulating the brain's reward and stress pathways. mdpi.comcarolinacenterforrecovery.com
In comparison to naloxone and naltrexone, which are considered neutral antagonists, nalmefene has been described as an inverse agonist, meaning it can lower the baseline activity of opioid receptors. nih.gov This suggests a more efficient binding that reduces the likelihood of agonist drugs activating the receptors. nih.gov
Key differentiators include its binding affinity and duration of action. Nalmefene exhibits a higher binding affinity for µ-opioid receptors compared to naloxone and has a significantly longer elimination half-life of approximately 10.8 hours, whereas naloxone's is about 80 minutes. nih.govmdpi.com This extended duration of action is a critical feature in the context of overdoses involving long-acting synthetic opioids. dovepress.compurduepharma.comdatahorizzonresearch.com Preclinical studies have shown that nalmefene is more effective than naltrexone in reducing ethanol (B145695) intake in dependent animal models. oup.com
| Characteristic | This compound | Naloxone | Naltrexone |
|---|---|---|---|
| Primary Mechanism | Antagonist at µ and δ receptors; partial agonist at κ receptor. mdpi.comcarolinacenterforrecovery.compatsnap.com | Antagonist at µ, δ, and κ receptors. mdpi.com | Antagonist at µ, δ, and κ receptors. mdpi.com |
| Receptor Binding Profile | Considered an inverse agonist, lowering baseline receptor activity. nih.gov | Considered a neutral antagonist. nih.gov | Considered a neutral antagonist. nih.gov |
| Potency at MOR | 4 times higher than naloxone. mdpi.com | Standard for comparison. | Higher affinity than morphine and fentanyl. nih.gov |
| Elimination Half-life | ~10.8 hours. nalmefenehcl.comnalmefenehcl.com | ~1.3 hours (80 minutes). mdpi.com | Longer than naloxone, but shorter than nalmefene. nih.gov |
| Oral Bioavailability | Higher than naloxone. mdpi.comepo.org | Low. | Variable. |
Scope and Significance of this compound Research
The research scope for this compound is broad, primarily focusing on its application in substance use disorders, but also extending to other psychiatric conditions. The main areas of investigation have been for opioid overdose reversal and the reduction of alcohol consumption in individuals with alcohol dependence. datahorizzonresearch.comgrowthmarketreports.com
The significance of nalmefene research in alcohol dependence is highlighted by several large-scale clinical trials. The ESENSE1, ESENSE2, and SENSE studies evaluated the efficacy of nalmefene in reducing alcohol consumption. nih.gov These studies were pivotal in establishing a harm-reduction approach, where the goal is to reduce heavy drinking days rather than enforce complete abstinence. nih.govclinicaltrials.gov For instance, a post-hoc analysis of these studies focusing on patients with a high drinking risk level at randomization showed statistically significant reductions in heavy drinking days and total alcohol consumption compared to placebo. nih.gov A Japanese study similarly found that nalmefene significantly reduced heavy drinking days per month compared to a placebo. nih.gov
In the realm of opioid overdose, the significance of nalmefene has grown with the rise of potent synthetic opioids. dovepress.comnih.gov Its longer half-life and high receptor affinity make it a subject of research as a potentially more effective antidote than naloxone for overdoses involving substances like fentanyl, which can have prolonged effects. nih.govdovepress.com Translational model studies have simulated that intranasal nalmefene may produce a substantially greater reduction in cardiac arrest incidence following fentanyl overdose compared to intranasal naloxone. frontiersin.org
Beyond these primary areas, research has explored nalmefene for other indications, including pathological gambling, where it showed a significant improvement in outcome scores compared to placebo. nih.gov Studies have also investigated its potential utility in treating cocaine addiction. newdrugapprovals.orgwikipedia.org
| Research Area | Study Focus | Key Finding | Source |
|---|---|---|---|
| Alcohol Dependence | ESENSE1 & ESENSE2 trials: Efficacy in reducing alcohol consumption. | Post-hoc analysis showed significant reductions in heavy drinking days and total alcohol consumption in patients with high drinking risk levels. | nih.gov |
| Alcohol Dependence | Japanese clinical trial: Efficacy in Japanese patients with high drinking risk. | Nalmefene 10 mg and 20 mg significantly reduced heavy drinking days by ~4 days/month versus placebo. | nih.gov |
| Opioid Overdose | Translational model comparing IN nalmefene and IN naloxone for fentanyl overdose. | Simulated IN nalmefene reduced fentanyl-induced cardiac arrest incidence to 2.2% versus 19.2% for IN naloxone. | frontiersin.org |
| Opioid Overdose | Clinical study comparing IV nalmefene and IV naloxone in ER patients. | Both antagonists produced rapid and robust reversal of respiratory depression in confirmed opioid overdose cases. | frontiersin.org |
| Pathological Gambling | Multicenter, double-blind trial on efficacy for pathological gambling. | 59% of patients on 25 mg/day were rated "much improved" or "very much improved" compared to 34% on placebo. | nih.gov |
| Receptor Occupancy | PET study to assess brain receptor occupancy. | A single 20 mg dose resulted in µ-opioid receptor occupancy of 60-90% for up to 22-24 hours in 95% of the population. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWMRGWFQPSQLK-OPHZJPRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55096-26-9 (Parent) | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70891705 | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58895-64-0 | |
| Record name | Nalmefene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58895-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmefene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmefene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NALMEFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Nalmefene Hydrochloride
Molecular and Cellular Mechanisms of Action
Nalmefene (B1676920) hydrochloride exerts its effects by modulating the activity of opioid receptors, which are a class of G-protein coupled receptors. Its mechanism of action is multifaceted, involving competitive antagonism, partial agonism, and inverse agonism at different opioid receptor subtypes.
Opioid Receptor Binding Affinity and Selectivity
Table 1: Opioid Receptor Binding Affinity of Nalmefene Hydrochloride
| Opioid Receptor Subtype | Binding Affinity |
|---|---|
| Mu-Opioid Receptor (MOR) | High |
| Kappa-Opioid Receptor (KOR) | High |
| Delta-Opioid Receptor (DOR) | Lower than MOR and KOR |
Nalmefene acts as a potent antagonist at the mu-opioid receptor (MOR). This antagonism is competitive, meaning it vies with opioid agonists for the same binding site on the receptor. By occupying the MOR without activating it, nalmefene effectively blocks the effects of endogenous and exogenous mu-opioid agonists. This action is fundamental to its ability to reverse the respiratory depression, sedation, and euphoria associated with opioid overdose. Studies have shown that nalmefene possesses a high binding affinity for the MOR, comparable to that of naloxone (B1662785), and is approximately four times more potent than naloxone at this receptor. A single 1 mg dose of nalmefene can block over 80% of brain opioid receptors within five minutes. Furthermore, positron emission tomography (PET) studies have demonstrated that nalmefene can achieve very high occupancy (87-100%) at mu-opioid receptors, which persists for an extended period.
A distinguishing feature of nalmefene's pharmacological profile is its activity at the kappa-opioid receptor (KOR), where it functions as a high-affinity partial agonist. As a partial agonist, nalmefene binds to and activates the KOR, but with a lower intrinsic efficacy than a full agonist. This partial agonism at the KOR is thought to contribute to its therapeutic effects by modulating dopamine (B1211576) release in the nucleus accumbens, a key component of the brain's reward circuitry. Animal studies suggest that KOR signaling can block the rewarding effects of drugs of abuse by decreasing dopamine levels. The partial agonist activity at the KOR may induce aversion to addictive behaviors.
Nalmefene also acts as an antagonist at the delta-opioid receptor (DOR), although its affinity for this receptor is significantly lower than for the MOR and KOR. Its affinity for the DOR is reported to be 200-fold less than its affinity for the KOR, suggesting that its physiological effects are less dependent on DOR interaction. Nevertheless, by blocking the DOR, nalmefene can prevent the binding of endogenous and exogenous delta agonists.
G-Protein Coupled Receptor Modulation
As an opioid receptor ligand, nalmefene's mechanism of action is intrinsically linked to the modulation of G-protein coupled receptors (GPCRs). Opioid receptors belong to the GPCR superfamily, which are integral membrane proteins that transduce extracellular signals into intracellular responses. Upon binding to opioid receptors, nalmefene influences the conformational state of the receptor, thereby affecting its interaction with intracellular G-proteins. As an antagonist at the MOR and DOR, nalmefene prevents the receptor activation that would normally be initiated by an agonist, thus inhibiting the downstream signaling cascade that involves G-protein dissociation and the modulation of second messenger systems like cyclic AMP (cAMP).
Inverse Agonist Activity at Specific Opioid Receptors
In addition to its antagonist and partial agonist activities, research suggests that nalmefene can act as an inverse agonist at the mu-opioid receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal or constitutive activity of a receptor in the absence of any agonist. This inverse agonism suggests that nalmefene can more effectively reduce the signaling of the MOR below its baseline level of activity, which may contribute to a more profound and efficient blockade of opioid effects.
Table 2: Functional Activity of this compound at Opioid Receptors
| Opioid Receptor Subtype | Functional Activity |
|---|---|
| Mu-Opioid Receptor (MOR) | Antagonist, Inverse Agonist |
| Kappa-Opioid Receptor (KOR) | Partial Agonist |
| Delta-Opioid Receptor (DOR) | Antagonist |
Comparison of Receptor Activity with Other Opioid Antagonists
Nalmefene's receptor binding profile distinguishes it from other opioid antagonists like naloxone and naltrexone (B1662487). It possesses the greatest affinity for the κ-opioid receptor (KOR), followed closely by the μ-opioid receptor (MOR). mdpi.com Its affinity for the δ-opioid receptor (DOR) is considerably lower. mdpi.com
Compared to naloxone, nalmefene demonstrates a higher potency at the MOR, with some research indicating it is four times more potent. mdpi.compacific.edu It also has a slightly higher potency at the KOR. mdpi.com Furthermore, nalmefene has a reported 5-fold higher binding affinity for opioid receptors in general compared to naloxone. nih.govems1.com While structurally similar to naltrexone, nalmefene's affinity for the δ−opioid receptor is greater. nih.gov
| Opioid Antagonist | Receptor Affinity Profile | Comparative Potency Notes |
|---|---|---|
| This compound | Highest for κ-opioid receptor (KOR), followed by μ-opioid receptor (MOR), with significantly less affinity for δ-opioid receptor (DOR). mdpi.com | 4 times more potent than naloxone at MOR; slightly more potent at KOR. mdpi.compacific.edu 5-fold higher binding affinity to opioid receptors than naloxone. nih.gov |
| Naloxone | Binds to μ, δ, and κ receptors. | Serves as a benchmark for comparison. |
| Naltrexone | Blocks μ, δ, and κ receptors. mdpi.com Structurally similar to nalmefene. mdpi.com | Nalmefene has a greater affinity for the δ-opioid receptor than naltrexone. nih.gov |
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound are characterized by its ability to produce a competent and prolonged reversal of the effects induced by opioid agonists. mdpi.com Studies have demonstrated its efficacy in reversing opioid-induced respiratory depression, sedation, and hypotension. mdpi.comhealthesystems.com When administered in the absence of opioid agonists, nalmefene exhibits no discernible pharmacological activity of its own, such as respiratory depression, sedation, or psychotomimetic effects. mdpi.com
Opioid Receptor Occupancy Dynamics
A key pharmacodynamic feature of nalmefene is its high and sustained occupancy of central opioid receptors. Positron Emission Tomography (PET) imaging studies using [11C]carfentanil have provided detailed insights into these dynamics.
Following a single oral dose, nalmefene achieves very high occupancy of the μ-opioid receptors, ranging from 87% to 100%. nih.govdrugbank.com This high level of receptor binding is notably persistent. Research shows that high receptor occupancy (83-100%) is maintained for at least 26 hours post-administration. drugbank.com The decline in receptor occupancy is significantly slower than the decline in the plasma concentration of nalmefene, indicating a slow dissociation from the receptors. drugbank.com Pharmacokinetic/pharmacodynamic simulations predict that a single dose can maintain μ-opioid receptor occupancy within or above the therapeutic target of 60–90% for up to 22–24 hours in the vast majority of the target population. nih.govnih.gov
| Time Post-Dose | μ-Opioid Receptor (MOR) Occupancy | Source |
|---|---|---|
| 3 hours | 87% - 100% | nih.govdrugbank.com |
| Up to 22-24 hours | Predicted to be ≥60-90% | nih.gov |
| 26 hours | 83% - 100% | drugbank.com |
Reversal of Opioid-Induced Physiological Effects
This compound effectively counters various physiological effects resulting from the activation of opioid receptors by both natural and synthetic opioids. purduepharma.com
Nalmefene has been shown to be a potent agent for the reversal of opioid-induced respiratory depression. healthesystems.compurduepharma.com In clinical models, it has demonstrated a robust capacity to reverse respiratory depression induced by potent synthetic opioids like fentanyl and remifentanil. researchgate.netclinicaltrialvanguard.com
A comparative study found that intramuscular nalmefene reversed fentanyl-induced respiratory depression as effectively or more effectively than both intramuscular and intranasal naloxone. purduepharma.comclinicaltrialvanguard.com In a study involving remifentanil-induced respiratory depression, intranasal nalmefene produced a significantly greater reversal in minute ventilation (MV) compared to intranasal naloxone at the 5-minute primary endpoint. researchgate.netnih.gov
| Antagonist | Opioid Used in Model | Key Finding (Change in Minute Ventilation) |
|---|---|---|
| Intranasal Nalmefene | Remifentanil | Increase of 5.75 L/min at 5 minutes post-administration. researchgate.netnih.gov |
| Intranasal Naloxone | Remifentanil | Increase of 3.01 L/min at 5 minutes post-administration. researchgate.netnih.gov |
Nalmefene is also effective in reversing opioid-induced sedation. mdpi.compacific.edu In one study, patients who had received meperidine for analgesia were administered either nalmefene, naloxone, or a placebo. The results indicated that nalmefene produced a significant reduction in opioid-induced sedation compared to naloxone within a 60 to 150-minute observation period following administration. nih.gov
The reversal of opioid-induced hypotension is another established pharmacodynamic effect of this compound. mdpi.comhealthesystems.com Pharmacodynamic studies have confirmed its ability to provide a clinically competent reversal of this cardiovascular effect associated with opioid agonist administration. mdpi.compacific.edu
Duration of Antagonistic Action and Dissociation Kinetics
This compound is characterized by a prolonged duration of action as an opioid antagonist, which distinguishes it from other antagonists like naloxone. mdpi.comdrugbank.comresearchgate.net This extended activity is primarily attributed to its slow dissociation kinetics from opioid receptors. mdpi.com Nalmefene's terminal elimination half-life is approximately 10.8 hours in younger adults and 9.4 hours in older adults, significantly longer than naloxone's half-life of 60-90 minutes. researchgate.netnalmefenehcl.com
The prolonged receptor blockade is a key feature of nalmefene's pharmacological profile. Following a 1 mg parenteral dose, nalmefene rapidly distributes and blocks over 80% of brain opioid receptors within five minutes. drugbank.comnalmefenehcl.com Its antagonistic effects persist for a considerable period. In one study comparing its ability to reverse opiate-induced sedation with naloxone, nalmefene's effects were significant for up to 210 minutes, whereas naloxone's significant effects lasted only 15 minutes. nih.gov Nalmefene was found to be more effective than naloxone at reversing sedation at 60, 90, and 120 minutes post-administration. nih.gov
The duration of mu-opioid receptor (MOR) occupancy by nalmefene has been quantified in human studies. The data illustrates a sustained blockade over many hours, which is consistent with its long duration of action.
| Time Post-Administration | Receptor Blockade (%) |
|---|---|
| 5 minutes | 99% |
| 2 hours | 90% |
| 4 hours | 33% |
| 8 hours | 10% |
Oral administration also results in high and sustained receptor occupancy. Peak brain MOR occupancy of 87% to 100% is observed after 3 hours. wikipedia.org This high level of occupancy is maintained for an extended period:
26 hours: 83% to 100% occupancy wikipedia.org
50 hours: 48% to 72% occupancy wikipedia.org
74 hours: 12% to 46% occupancy wikipedia.org
This long receptor residency time underscores its capacity for sustained antagonism of opioid effects.
Absence of Intrinsic Agonist Activity
This compound is considered a pure opioid antagonist, particularly at the mu-opioid (MOR) and delta-opioid (DOR) receptors, meaning it blocks the receptor's activity without activating it. mdpi.comdrugbank.compatsnap.com When administered in the absence of opioid agonists, nalmefene exhibits no pharmacological activity, such as respiratory depression, sedation, psychotomimetic effects, or pupillary constriction. mdpi.comdrugbank.com
While it acts as a pure antagonist or inverse agonist at the MOR, nalmefene is differentiated from other antagonists by its activity at the kappa-opioid receptor (KOR). nih.govdrugbank.com At the KOR, it acts as a partial agonist. patsnap.comnih.govdrugbank.comresearchgate.net This means it weakly activates the KOR, which may contribute to its effects by producing dysphoric or aversive states that can counteract the rewarding effects of substances like alcohol. patsnap.com Despite this partial agonism at the KOR, its net effect in the context of opioid overdose is antagonistic. mdpi.com Studies have shown nalmefene acts as an antagonist at the mu and delta receptors and a partial agonist at the kappa receptor. drugbank.comdrugbank.com
Lack of Physical Dependence, Tolerance, or Abuse Potential
Consistent with its profile as an opioid antagonist, this compound is not associated with the development of physical dependence, tolerance, or abuse potential. mdpi.comdrugbank.com As an antagonist, it does not produce the euphoric or rewarding effects that are characteristic of abused opioid agonists. nih.gov
A clinical study involving male volunteers with histories of opiate abuse directly compared the effects of nalmefene with morphine and a placebo. nih.gov The results indicated that nalmefene did not produce typical morphine-like effects, such as euphoria or "drug liking," which are key indicators of abuse potential. nih.gov The data from this study concluded that nalmefene has no apparent abuse potential. nih.gov
While nalmefene itself does not produce physical dependence, it can precipitate acute withdrawal symptoms if administered to individuals who are physically dependent on opioids. mdpi.comdrugbank.com This is a characteristic action of all opioid antagonists.
Regarding tolerance, research indicates that tolerance does not develop to the antagonistic effects of nalmefene. drugbank.com However, one preclinical study in an animal model found that the continuous infusion of nalmefene (as opposed to intermittent injections) led to tolerance to its effect of reducing alcohol consumption. nih.govresearchgate.net This finding suggests that the method of administration could potentially influence the long-term efficacy in specific therapeutic contexts, though this effect has not been established in human studies regarding its antagonist properties. nih.gov
Pharmacokinetic Investigations of Nalmefene Hydrochloride
Absorption Characteristics
The absorption of nalmefene (B1676920) hydrochloride varies significantly with the route of administration, influencing its onset and duration of action.
Absolute Oral Bioavailability
The absolute oral bioavailability of nalmefene has been estimated to be 41% under fasting conditions. nih.gov When administered with food, the oral bioavailability increases by approximately 30%, reaching about 53%. nih.gov
Bioavailability across Parenteral and Intranasal Routes
Nalmefene demonstrates complete bioavailability following intramuscular (IM) and subcutaneous (SC) administration when compared to intravenous (IV) administration. mdpi.comfda.gov The relative bioavailability for both IM and SC routes was found to be 101.5% and 99.7%, respectively. fda.gov
For the intranasal (IN) route, studies have shown rapid absorption. When compared to a 1 mg intramuscular injection, a 2.7 mg intranasal dose had a relative bioavailability of 80.6% based on dose-normalized data. nih.gov Preclinical studies in animal models have investigated the impact of absorption enhancers on intranasal bioavailability. mdpi.comresearchgate.net With the addition of the enhancer DDM, the absolute intranasal bioavailability of nalmefene increased to between 71.0% and 76.5%, a significant rise from the 47.7% observed when administered alone. mdpi.comresearchgate.net
| Route of Administration | Bioavailability (%) | Notes |
|---|---|---|
| Oral (Fasting) | 41% | Absolute Bioavailability nih.gov |
| Oral (With Food) | 53% | Absolute Bioavailability nih.gov |
| Intramuscular (IM) | ~100% | Relative to Intravenous (IV) administration mdpi.comfda.gov |
| Subcutaneous (SC) | ~100% | Relative to Intravenous (IV) administration mdpi.comfda.gov |
| Intranasal (IN) | 80.6% | Relative to Intramuscular (IM) administration, on a dose-normalized basis nih.gov |
Distribution Profile
Following absorption, this compound distributes rapidly throughout the body, with significant binding to opioid receptors in the brain and partitioning into blood components.
Brain Opioid Receptor Occupancy Studies
Positron Emission Tomography (PET) studies have been utilized to measure the extent and duration of nalmefene's occupancy of mu-opioid receptors (MOR) in the brain. Following a parenteral dose, nalmefene is distributed rapidly, blocking over 80% of brain opioid receptors within 5 minutes. mdpi.com
Oral administration also results in very high MOR occupancy, ranging from 87% to 100%. drugbank.com This high level of receptor occupancy is prolonged. drugbank.com Studies have shown that 26 hours after dosing, MOR occupancy remains high at 83% to 100%. drugbank.com The clearance half-time of nalmefene from opioid receptors has been measured at approximately 28.7 hours, indicating a slow dissociation from the receptors. nih.gov
| Time Post-Administration | MOR Occupancy (%) | Route of Administration/Dose |
|---|---|---|
| 3 hours | 87 - 100% | Oral drugbank.comwikipedia.org |
| 26 hours | 83 - 100% | Oral drugbank.comwikipedia.org |
| 50 hours | 48 - 72% | Oral wikipedia.org |
| 74 hours | 12 - 46% | Oral wikipedia.org |
Plasma Protein Binding Characteristics
In the bloodstream, a portion of nalmefene binds to plasma proteins. Ultrafiltration studies have demonstrated that 45% of nalmefene is bound to these proteins. mdpi.com The unbound fraction is the portion that is free to distribute to tissues and interact with receptors. wikipedia.org
Age-Dependent Distribution Dynamics
The pharmacokinetic profile of this compound exhibits notable variations that are dependent on age. Following intravenous administration, initial plasma concentrations of nalmefene are significantly higher in elderly subjects compared to their younger counterparts. nih.govnih.gov This observation is primarily attributed to a smaller central compartment apparent volume of distribution in the elderly population. nih.govnih.gov
Studies have demonstrated that this volume of distribution is 30% to 40% smaller in older individuals. nih.govnih.gov For instance, after a 1 mg intravenous dose, the central volume of distribution was reported to be 2.8 ± 1.1 L/kg in the elderly, compared to 3.9 ± 1.1 L/kg in young volunteers. nih.govnih.gov This age-related difference in distribution volume leads to the higher initial concentrations observed in the elderly. fda.gov
Furthermore, elderly volunteers exhibit a significantly shorter distributional half-life (t½λ1) than younger subjects. nih.govnih.gov For the same 1 mg dose, the distributional half-life was 0.7 ± 0.7 hours in the elderly, whereas it was 1.3 ± 0.8 hours in the younger group. nih.govnih.gov Despite these differences in initial distribution, population kinetic models indicate that there are no significant age-related differences in the terminal elimination half-life or systemic clearance of the drug. nih.govnih.govmdpi.com
| Parameter | Young Subjects | Elderly Subjects |
|---|---|---|
| Central Volume of Distribution (Vd) | 3.9 ± 1.1 L/kg | 2.8 ± 1.1 L/kg |
| Distributional Half-Life (t½λ1) | 1.3 ± 0.8 hours | 0.7 ± 0.7 hours |
| Mean Terminal Elimination Half-Life | 10.8 hours | 9.4 hours |
Volume of Distribution Analyses
This compound is characterized by a relatively large volume of distribution. nih.gov Following parenteral administration, the drug is rapidly distributed throughout the body. mdpi.com The estimated volume of distribution at steady state (Vd/F) is approximately 3200 L. tga.gov.au
Population pharmacokinetic analyses have provided more detailed insights into its distribution characteristics. The central volume of distribution for a typical subject has been estimated to be 266 L. nih.gov Other studies have reported the steady-state volume of distribution to be 8.6 ± 1.7 L/kg. mdpi.com Approximately 45% of nalmefene is bound to plasma proteins. mdpi.comwikipedia.org
| Parameter | Reported Value |
|---|---|
| Volume of Distribution (Vd/F) | ~3200 L |
| Steady-State Volume of Distribution (Vdss) | 8.6 ± 1.7 L/kg |
| Central Volume of Distribution (Vc) | 266 L |
Metabolism Pathways
This compound is extensively metabolized, primarily in the liver. wikipedia.orgdrugbank.comnih.gov The main metabolic pathway is glucuronide conjugation, with a smaller fraction of the drug undergoing N-dealkylation. wikipedia.orgdrugbank.com
Glucuronide Conjugation
The principal route of metabolism for nalmefene is conjugation with glucuronic acid to form nalmefene 3-O-glucuronide, which is pharmacologically inactive. tga.gov.audrugbank.comnih.govdrugbank.com This process is the primary mechanism for nalmefene clearance. tga.gov.au The biotransformation is mainly catalyzed by the enzyme UGT2B7, with UGT1A3 and UGT1A8 also contributing to the pathway. tga.gov.audrugbank.com Renal excretion of this glucuronide metabolite is the main route of elimination for the drug and its metabolites; approximately 54% of a total dose is excreted in the urine as nalmefene 3-O-glucuronide. tga.gov.audrugbank.com
N-Dealkylation Metabolite Formation
A minor metabolic pathway for nalmefene involves N-dealkylation. wikipedia.org This reaction is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of nornalmefene (B1365036). tga.gov.audrugbank.com This N-dealkylated metabolite has minimal pharmacological activity. mdpi.comwikipedia.orgdrugbank.com Nornalmefene can be further metabolized into nornalmefene 3-O-glucuronide and nornalmefene 3-O-sulfate. tga.gov.audrugbank.com
Role of Hepatic Extraction
The liver is the primary site of nalmefene metabolism. mdpi.comwikipedia.org Nalmefene is considered a high-clearance drug. nih.gov Hepatic impairment can significantly affect the pharmacokinetics of nalmefene. In patients with liver disease, the systemic clearance of nalmefene was found to be reduced by approximately 32%, and the terminal elimination half-life increased by 31%. nih.gov This reduction in clearance is primarily due to a decrease in the formation of the nalmefene glucuronide metabolite. nih.gov A significant inverse relationship has been observed between nalmefene clearance and the severity of liver disease, as measured by the Pugh score. nih.gov
Enterohepatic Recirculation Phenomena
Observations from the plasma concentration-time profiles in some subjects suggest that nalmefene may undergo enterohepatic recirculation. drugbank.com This phenomenon involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine.
Excretion Pathways
The elimination of this compound from the body occurs through multiple pathways, with renal and fecal excretion being the primary routes. The parent compound undergoes extensive metabolism prior to excretion.
Renal excretion is the predominant route for the elimination of nalmefene and its metabolites. drugbank.comtga.gov.au Following administration, a significant portion of the dose is excreted in the urine, primarily in the form of metabolites. The major metabolite found in urine is nalmefene 3-O-glucuronide, which accounts for approximately 54% of the total administered dose. drugbank.comtga.gov.au Unchanged nalmefene is excreted in the urine to a much lesser extent, constituting less than 5% of the dose. drugs.comnih.govnih.gov Other metabolites are also present in the urine but in much smaller quantities, each accounting for less than 3% of the dose. drugbank.comtga.gov.au
Studies have shown that renal impairment can significantly impact the pharmacokinetics of nalmefene. In individuals with end-stage renal disease (ESRD), the plasma clearance of nalmefene is reduced by 25-27% compared to individuals with normal renal function. drugs.comnih.gov This impairment in renal function leads to a prolonged elimination half-life of the drug. nih.gov
| Compound | Percentage of Administered Dose Excreted in Urine |
|---|---|
| Nalmefene 3-O-glucuronide | ~54% |
| Unchanged Nalmefene | <5% |
| Other Metabolites | <3% each |
A smaller but notable portion of an administered dose of nalmefene is eliminated through the feces. drugbank.comdrugs.com Approximately 17% to 19% of the total dose is excreted via this route. drugbank.comtga.gov.audrugs.com The primary metabolite recovered from feces is nornalmefene, which accounts for about 5% of an administered dose. tga.gov.au The plasma concentration-time profile in some individuals suggests that nalmefene may undergo enterohepatic recycling, a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver. drugbank.comdrugs.com
Systemic Clearance and Elimination Half-Life Determination
The systemic clearance and elimination half-life are key pharmacokinetic parameters that describe the rate and duration of nalmefene's presence in the body.
Following intravenous administration, the systemic clearance of nalmefene is approximately 0.8 ± 0.2 L/hr/kg, with a renal clearance of 0.08 ± 0.04 L/hr/kg. drugbank.comdrugs.comnih.gov
The elimination of nalmefene from the plasma after intravenous administration is characterized by a biexponential decline. This involves an initial rapid redistribution phase followed by a slower terminal elimination phase. The terminal elimination half-life of nalmefene has been reported to be approximately 10.8 ± 5.2 hours following intravenous administration. drugs.comnih.gov After oral administration, the terminal half-life is around 12.5 hours. drugbank.comnih.gov In patients with end-stage renal disease, the elimination half-life is significantly prolonged, increasing from approximately 10.2 hours in individuals with normal renal function to about 26.1 hours. drugs.comnih.gov
| Parameter | Value (Intravenous Administration) | Value (Oral Administration) |
|---|---|---|
| Systemic Clearance | 0.8 ± 0.2 L/hr/kg | Not directly reported |
| Renal Clearance | 0.08 ± 0.04 L/hr/kg | Not applicable |
| Terminal Elimination Half-Life | 10.8 ± 5.2 hours | ~12.5 hours |
| Elimination Half-Life (ESRD patients) | ~26.1 hours | Not reported |
Preclinical Research on Nalmefene Hydrochloride
In Vitro Studies
Nalmefene (B1676920) hydrochloride is an opioid receptor modulator with a distinct binding profile. It is a derivative of naltrexone (B1662487) and is also known as 6-methylene naltrexone. mdpi.com In vitro studies have characterized it as a potent antagonist at the mu (μ) and delta (δ) opioid receptors, and a partial agonist at the kappa (κ) opioid receptor. nih.govdrugbank.comjscimedcentral.com
The affinity of nalmefene for the three main opioid receptor subtypes has been quantified in preclinical studies. Its binding affinity (Ki) has been determined in Chinese hamster ovary (CHO) cells transfected with human opioid receptors. nih.govdovepress.com Nalmefene demonstrates a greater binding affinity at the μ-opioid receptor compared to opioid agonists like morphine and fentanyl. dovepress.com While it shares a similar affinity for the μ- and κ-opioid receptors as naltrexone, its affinity for the δ-opioid receptor is greater. nih.gov The 6-methylene group of nalmefene, which replaces the 6-ketone group of naltrexone, is thought to contribute to its higher affinity at the μ-opioid receptor and its longer duration of action. mdpi.com
Functionally, nalmefene acts as a competitive antagonist at μ- and δ-opioid receptors. mdpi.com At the kappa-opioid receptor, however, it displays partial agonist activity. nih.govtandfonline.com This partial agonism at the κ-opioid receptor is a distinguishing feature compared to other opioid antagonists like naloxone (B1662785) and naltrexone. nih.govtandfonline.com Animal studies suggest that the activation of kappa-opioid receptors can modulate the dopamine (B1211576) system in the nucleus accumbens, which may be relevant to its effects on substance use. drugbank.comresearchgate.net Furthermore, some research suggests nalmefene acts as an inverse agonist at the μ-opioid receptor, meaning it can reduce the baseline activity of the receptor in the absence of an agonist. dovepress.com
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| Nalmefene | Data not specified in sources | Data not specified in sources | Data not specified in sources |
| Naltrexone | Data not specified in sources | Data not specified in sources | Data not specified in sources |
| Morphine | Data not specified in sources | Data not specified in sources | Data not specified in sources |
| Fentanyl | Data not specified in sources | Data not specified in sources | Data not specified in sources |
The molecular interactions of nalmefene hydrochloride with opioid receptors have been investigated using transfected cell lines, which allow for the study of its effects on specific human receptor subtypes in a controlled environment. A key preclinical study utilized Chinese hamster ovary (CHO) cells transfected with human μ, κ, and δ opioid receptors to quantify the binding affinity of nalmefene and other opioid compounds. nih.govdovepress.com These types of assays are crucial for determining the inhibitory constants (Ki) and understanding the compound's potency at each receptor.
Further in vitro research has employed rat cells transfected with the human μ-opioid receptor to demonstrate the competitive binding of nalmefene against various opioids, including fentanyl and its analogs. researchgate.net These studies visually confirm that as the concentration of nalmefene increases, it displaces the opioid agonist from the μ-receptor, validating its antagonistic mechanism at this site. researchgate.net
Studies in mammalian cell lines expressing variant alleles of the μ-opioid receptor gene (OPRM1) have also been conducted. For instance, research on the Asp40 allele variant showed reduced receptor expression, although findings on functional changes have been mixed. nih.gov Such studies using transfected cells help to elucidate how genetic variations might influence the molecular interaction between nalmefene and the target receptor. nih.gov
In Vivo Animal Models
In vivo studies in animal models have demonstrated nalmefene's effectiveness in antagonizing the effects of opioids. In mice, nalmefene produced a potent, dose-dependent antagonism of morphine-induced increases in locomotor activity. nih.gov It also rapidly reversed existing morphine-induced hyperactivity. nih.gov The blockade of morphine's antinociceptive (pain-reducing) effects in the tail-flick test was also observed. nih.gov
Nalmefene is also effective in precipitating withdrawal symptoms in animals physically dependent on opioids. nih.gov Studies in mice showed that nalmefene precipitated significant withdrawal jumping in animals treated acutely or chronically with morphine, with higher doses of nalmefene eliciting more pronounced withdrawal behaviors. nih.gov
However, preclinical studies have indicated that nalmefene may not completely reverse the effects of all opioids, particularly those with high receptor affinity like buprenorphine. purduepharma.compurduepharma.com In animal models, even high doses of nalmefene produced an incomplete reversal of buprenorphine-induced analgesia, which is attributed to the high affinity and slow displacement of buprenorphine from the opioid receptors. purduepharma.compurduepharma.com
| Opioid Effect | Nalmefene's Action | Key Finding |
|---|---|---|
| Morphine-induced hyperlocomotion | Antagonism | Produced dose- and time-related antagonism with an ID50 of 0.014 mg/kg. nih.gov |
| Morphine-induced antinociception | Blockade | A 0.32 mg/kg dose provided a blockade lasting approximately 2 hours. nih.gov |
| Opioid Dependence | Precipitated Withdrawal | Effectively precipitated withdrawal jumping in morphine-treated mice. nih.gov |
| Buprenorphine-induced analgesia | Incomplete Reversal | High affinity of buprenorphine for receptors limits reversal. purduepharma.compurduepharma.com |
Preclinical animal trials have consistently shown that nalmefene can reduce alcohol consumption. In studies using alcohol-preferring rats, nalmefene administration suppressed alcohol self-administration. nih.gov This effect is believed to be mediated by its antagonism of the μ- and δ-opioid receptors. nih.gov
When directly compared to naltrexone in alcohol-dependent rats, nalmefene demonstrated a greater reduction in alcohol self-administration at the same dose. nih.gov This enhanced efficacy in dependent animals is potentially due to nalmefene's partial agonist activity at the κ-opioid receptor (KOR). nih.govnih.gov The dynorphin/KOR system is implicated in the increased alcohol consumption seen in dependent animals, and nalmefene's action at this receptor may help to mitigate this effect. researchgate.netnih.gov Studies where nalmefene was infused directly into the nucleus accumbens of ethanol-dependent rats found it to be more potent in reducing alcohol intake compared to its effect in non-dependent rats, an effect attributed to its KOR activity. nih.gov
In experiments where rats could choose between an ethanol (B145695) solution and a saccharin (B28170) solution, nalmefene selectively suppressed responding for ethanol, particularly at lower doses. dntb.gov.ua
Preclinical research suggests nalmefene may also modulate cocaine-related behaviors. Animal studies have indicated that repeated activation of the κ-opioid receptor can decrease the rewarding effects of cocaine. nih.govdovepress.comtandfonline.com Given nalmefene's partial agonism at this receptor, it has been investigated for its potential to curb cocaine cravings. nih.govtandfonline.com
In a mouse model of cocaine reward, both low and high doses of nalmefene significantly reduced cocaine place preference, indicating a decrease in the rewarding value of the drug. nih.gov Interestingly, nalmefene did not block the hyperlocomotion induced by cocaine, suggesting it specifically targets the reward pathway rather than all behavioral effects of the stimulant. nih.gov The study also confirmed that the doses of nalmefene used were effective at blocking both μ- and κ-opioid receptors. nih.gov These results suggest that nalmefene may be a viable compound for addressing aspects of cocaine addiction. nih.gov
Behavioral Sensitization and Reward Pathway Investigations
Preclinical investigations into this compound have extensively focused on its influence on behavioral sensitization and the neural reward pathways, which are central to the development and maintenance of addictive behaviors. Studies in animal models have demonstrated that nalmefene can modulate the reinforcing effects of substances like alcohol and cocaine.
In preclinical trials involving alcohol-dependent and non-dependent rats, this compound has been shown to suppress alcohol self-administration. nih.gov Its mechanism is believed to involve blocking the rewarding and reinforcing effects of alcohol consumption by diminishing the release of dopamine in the mesolimbic pathway, a key component of the brain's reward system. patsnap.com By acting as an antagonist at opioid receptors, nalmefene reduces the dopaminergic activity that is typically associated with alcohol intake. patsnap.com
Functional magnetic resonance imaging (fMRI) studies have provided further insight, showing that nalmefene can blunt the blood-oxygen-level-dependent (BOLD) response in the mesolimbic system during the anticipation of a monetary reward, particularly in the presence of an alcohol infusion. researchgate.netnih.gov This suggests that nalmefene interferes with the brain's reward systems, effectively reducing the anticipation of reward. neurosciencenews.com
Research in mouse models of cocaine self-administration has also been conducted. One study found that while nalmefene did not significantly reduce cocaine intake, it did increase the motivation for cocaine under a progressive-ratio schedule, suggesting complex effects on the reward pathway depending on the substance. nih.gov
Neurobiological Modulations
This compound exerts its effects through complex interactions with several neurobiological systems. Its primary action is on the opioid receptor system, but this leads to downstream modulations of critical neural circuits involved in reward, motivation, and stress.
The cortico-mesolimbic pathway, often referred to as the brain's reward circuit, is a primary target of nalmefene's action. This system is heavily implicated in the rewarding effects of drugs of abuse. patsnap.com Preclinical fMRI studies have demonstrated that nalmefene significantly blunts the neural response within the mesolimbic system during reward anticipation. researchgate.netnih.govneurosciencenews.com This modulation of the mesolimbic dopaminergic system is consistent with nalmefene's function as an opioid receptor antagonist, providing a neurobiological basis for its observed effects on substance use. nih.gov By dampening the activity in this pathway, nalmefene is thought to reduce the reinforcing properties of substances like alcohol. patsnap.com
The nucleus accumbens (NAc) is a critical hub in the reward pathway, and its dopaminergic signaling is heavily influenced by nalmefene. Dopamine neurons projecting from the ventral tegmental area (VTA) to the NAc, particularly the medial shell, are integral to the reinforcing properties of addictive drugs. wickedneuro.com
Preclinical studies using brain slices from mice chronically exposed to intermittent ethanol (CIE) have shown that nalmefene has distinct effects on dopamine dynamics in the NAc. mdpi.comresearchgate.net Specifically, nalmefene was found to attenuate dopamine uptake rates to a greater degree in the CIE-exposed mice compared to control animals. mdpi.comresearchgate.netmdpi.com This suggests that chronic ethanol exposure may alter the interactions between the dopamine transporter and kappa opioid receptors (KORs), which nalmefene then modulates. mdpi.comresearchgate.net Furthermore, nalmefene reversed the dopamine-decreasing effects of a KOR agonist in the brain slices from CIE-exposed mice, indicating it can normalize dopamine transmission in a state of KOR system dysregulation. mdpi.comresearchgate.net By blocking opioid receptors, nalmefene effectively reduces the alcohol-associated release of dopamine in this crucial brain region. patsnap.com
| Animal Model | Exposure | Key Finding | Implication |
| C57BL/6J Mice | Chronic Intermittent Ethanol (CIE) Vapor | Nalmefene attenuated dopamine uptake rates more significantly than in control mice. mdpi.comresearchgate.netmdpi.com | Chronic ethanol may alter dopamine transporter-KOR interactions, which are modulated by nalmefene. mdpi.comresearchgate.net |
| C57BL/6J Mice | Chronic Intermittent Ethanol (CIE) Vapor | Nalmefene reversed the dopamine-decreasing effects of a KOR agonist (U50,488). mdpi.comresearchgate.net | Nalmefene can normalize dopamine transmission altered by chronic ethanol exposure via KOR competition. mdpi.comresearchgate.net |
This compound is characterized by its unique profile as a potent mu-opioid receptor (MOR) and delta-opioid receptor (DOR) antagonist, and a partial agonist at the kappa-opioid receptor (KOR). nih.govmdpi.com This dual action is central to its neurobiological effects.
The dynorphin/KOR system is known to be upregulated in the nucleus accumbens of individuals with alcohol dependence, which is hypothesized to contribute to a state of dysphoria during withdrawal. nih.gov Preclinical studies suggest that nalmefene's partial agonism at the KOR is crucial for its effects. nih.govmdpi.com In animal models of alcohol dependence, the ability of nalmefene to reduce ethanol intake has been credited to this activity. mdpi.com
In brain slices from mice exposed to chronic intermittent ethanol, nalmefene demonstrated its ability to counteract KOR system dysregulation. It reversed the effects of a full KOR agonist on dopamine levels, suggesting it competes for KOR occupancy and can act as an antagonist in the presence of a full agonist. mdpi.comresearchgate.netmdpi.com This action may normalize the function of a hyperactive dynorphin/KOR system that can result from chronic substance use. mdpi.comresearchgate.netnih.gov
The hypothalamic-pituitary-adrenal (HPA) axis is the body's primary stress response system. Opioid antagonists like nalmefene are known to modulate the endogenous opioid control over this axis. nih.gov Preclinical and clinical research has shown that nalmefene stimulates the HPA axis, leading to significant increases in Adrenocorticotropic Hormone (ACTH) and cortisol levels. nih.govnih.gov
In a study comparing nalmefene to another opioid antagonist, naloxone, nalmefene was found to cause a greater activation of the HPA axis. nih.gov This heightened activation may be related to nalmefene's higher affinity for kappa- and delta-opioid receptors, suggesting these receptors play an important role in regulating the HPA axis. nih.gov The partial agonist activity of nalmefene at the KOR may also contribute to this effect, as KOR activation can lead to heightened HPA axis activity. semanticscholar.org
| Study Compound | Effect on HPA Axis | Measured Hormones |
| Nalmefene | Significant activation/stimulation nih.govnih.gov | Increased ACTH and Cortisol nih.govnih.gov |
| Naloxone | Activation (less than nalmefene) nih.gov | Increased ACTH and Cortisol nih.gov |
Safety Assessments in Animal Models
The safety profile of this compound has been evaluated in various preclinical animal models. These studies have generally indicated that the compound is well-tolerated. Pharmacokinetic and metabolic profiles have been characterized in multiple species, including rats and dogs. nih.gov
Foundational preclinical studies have shown that nalmefene does not appear to produce physical dependence, tolerance, or have the potential for abuse. mdpi.com When administered in the absence of opioid agonists, it has been observed to have no pharmacological activity of its own. mdpi.com
Incomplete Reversal of Buprenorphine-Induced Effects
Preclinical investigations in animal models have demonstrated that this compound may not fully reverse the effects induced by buprenorphine, a mixed agonist-antagonist opioid. purduepharma.combiospace.compurduepharma.com Studies have shown that even at high doses, nalmefene produced an incomplete reversal of the analgesic effects of buprenorphine. purduepharma.combiospace.compurduepharma.com
This phenomenon is believed to be a consequence of the distinct receptor binding kinetics of buprenorphine. purduepharma.combiospace.compurduepharma.com Buprenorphine exhibits a very high affinity for the mu-opioid receptor and dissociates from it slowly. purduepharma.combiospace.compurduepharma.com This strong and prolonged binding makes it difficult for an antagonist like nalmefene to displace buprenorphine and fully reverse its effects, including respiratory depression. purduepharma.combiospace.compurduepharma.com
Table 1: Preclinical Findings on Nalmefene Reversal of Buprenorphine
| Dose of Nalmefene in Animal Models | Observed Effect | Postulated Mechanism |
| Up to 10 mg/kg | Incomplete reversal of buprenorphine-induced analgesia. purduepharma.combiospace.compurduepharma.com | High affinity and slow displacement of buprenorphine from opioid receptors. purduepharma.combiospace.compurduepharma.com |
Vascular Irritancy Assessments
The local tolerance of this compound has been evaluated in preclinical studies to assess its potential for causing irritation at the site of administration. A series of local tolerance studies were conducted in rabbits, utilizing multiple parenteral routes of administration. tga.gov.au These assessments included intravenous, perivascular, intramuscular, subcutaneous, and intra-arterial administration. tga.gov.au
The results of these evaluations indicated that this compound has a low potential for causing local irritation. Across all tested routes of administration, the compound demonstrated little to no irritancy. tga.gov.au Additionally, a hemolysis study conducted with rat and dog blood found that nalmefene elicited minimal to no hemolytic activity. tga.gov.au
Table 2: Summary of Vascular Irritancy and Local Tolerance Studies
| Administration Route | Animal Model | Key Finding |
| Intravenous (IV) | Rabbit | Little to no irritancy observed. tga.gov.au |
| Perivascular | Rabbit | Little to no irritancy observed. tga.gov.au |
| Intramuscular (IM) | Rabbit | Little to no irritancy observed. tga.gov.au |
| Subcutaneous (SC) | Rabbit | Little to no irritancy observed. tga.gov.au |
| Intra-arterial | Rabbit | Little to no irritancy observed. tga.gov.au |
| In vitro | Rat and Dog Blood | Little to no hemolysis observed. tga.gov.au |
Developmental Toxicity Studies in Young Animals
The safety and effectiveness of this compound in pediatric populations have not been formally established. purduepharma.combiospace.compurduepharma.com While comprehensive juvenile animal toxicity studies are not widely detailed in publicly available literature, some preclinical research has been conducted in adolescent animal models.
One study investigated the effects of nalmefene pretreatment on adolescent male rats exposed to repeated binge-like doses of ethanol. The research found that the toxicity induced by this ethanol exposure, which resulted in 71% mortality in the control group, was significantly reduced to 14% mortality in the group pretreated with nalmefene. nih.gov Furthermore, the study utilized positron emission tomography (PET) imaging and found that nalmefene pretreatment significantly alleviated the neuroimmune response and neuroinflammation associated with the ethanol exposure. nih.gov Another study noted that nalmefene did not have an effect on fertility in rats. mdpi.com
Table 3: Findings from Studies in Young Animals
| Study Type | Animal Model | Key Findings |
| Neuroimmune Response Study | Adolescent Male Rats | Nalmefene pretreatment drastically reduced mortality and alleviated the neuroimmune response associated with repeated binge-like ethanol exposure. nih.gov |
| Fertility Study | Rats | Nalmefene did not affect fertility. mdpi.com |
Clinical Research and Efficacy Studies of Nalmefene Hydrochloride
Research Methodologies in Clinical Trials
Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine, and several have been conducted to assess the efficacy of nalmefene (B1676920) hydrochloride. These trials often employ a parallel-group design, where different groups of participants receive either nalmefene or a comparator (like a placebo or another active drug) simultaneously. medpath.comnih.gov For instance, a multicenter, randomized, double-blind, parallel-group, phase 3 study in Japan assigned alcohol-dependent patients to receive as-needed nalmefene (10 mg or 20 mg) or a placebo. nih.gov This design allows for direct comparison of the treatment effects between the groups over the study period.
Another design utilized in nalmefene research is the crossover study. In this type of trial, each participant receives all treatments in a sequential order. For example, a study evaluating the pharmacodynamic effects of intranasal nalmefene compared to intranasal naloxone (B1662785) in reversing opioid-induced respiratory depression used a randomized, 2-period, 2-treatment crossover design. fda.gov This approach is efficient as each participant serves as their own control, reducing the variability that can arise from differences between individuals. An open-label, prospective, randomized, single-center study is also planned to compare nalmefene to naloxone for recurrent respiratory depression, enrolling patients into two distinct treatment groups. centerwatch.com
These RCTs are designed to verify the superiority of nalmefene hydrochloride over placebo in achieving specific endpoints, such as reducing alcohol consumption. medpath.com The randomization process is critical to minimize selection bias, ensuring that known and unknown confounding factors are evenly distributed among the treatment groups.
A fundamental methodology in nalmefene clinical trials is the use of double-blind, placebo-controlled investigations. nih.govh1.co In this design, neither the study participants nor the investigators know which treatment is being administered. This blinding is essential to prevent bias in the reporting of outcomes and in the assessment by researchers.
Several large-scale, multicenter, randomized, double-blind, phase 3 studies have evaluated as-needed nalmefene for alcohol dependence. nih.govresearchgate.net In these trials, patients were randomly assigned to receive nalmefene or a matched placebo, to be taken on days when they perceived a risk of drinking alcohol. nih.gov The primary goal of such studies is often to measure the change in the number of heavy drinking days (HDDs) or total alcohol consumption (TAC) from baseline. researchgate.net
One such study conducted over 12 weeks with 105 outpatient volunteers found that significantly fewer patients treated with nalmefene relapsed to heavy drinking compared to those given a placebo (P<0.02). nih.gov The odds of relapsing to heavy drinking were 2.4 times greater for the placebo group. nih.gov Another 24-week study demonstrated that nalmefene was associated with significant reductions in HDDs and TAC at week 12 compared to placebo (p < 0.0001). nih.govresearchgate.net A systematic review and meta-analysis of five RCTs involving 2,567 participants confirmed that individuals taking nalmefene had fewer heavy drinking days per month and lower total alcohol consumption at six months compared to those on placebo. drugsandalcohol.ie
| Trial Identifier | Duration | Primary Endpoint | Nalmefene Group Outcome | Placebo Group Outcome | p-value |
| Mason et al. | 12 Weeks | Relapse to Heavy Drinking | Lower Relapse Rate | Higher Relapse Rate | <0.02 |
| Phase 3 Japan Study | 24 Weeks | Change in Heavy Drinking Days (at 12 weeks) | -4.34 days/month (20mg) | - | <0.0001 |
| Phase 3 Japan Study | 24 Weeks | Change in Heavy Drinking Days (at 12 weeks) | -4.18 days/month (10mg) | - | <0.0001 |
Beyond the controlled environment of RCTs, observational and retrospective cohort studies provide valuable insights into the real-world use and effectiveness of this compound. These studies examine outcomes in patient populations under routine clinical care.
A retrospective observational study in Japan evaluated the use of nalmefene in 21 patients with alcohol-related liver disease (ALD) between 2019 and 2023. nih.govcitedrive.com The study collected data on alcohol intake and liver function tests at baseline and after six months of treatment. Within the first month, significant reductions in heavy drinking days and total alcohol consumption were observed, which were associated with improvements in liver function parameters. nih.govcitedrive.com
In France, two complementary studies assessed the real-life use of nalmefene. semanticscholar.org The USE-PACT study was a prospective cohort study that followed patients to evaluate the effectiveness of nalmefene on alcohol consumption over one year. The USE-AM study was a cohort analysis using the French nationwide claims database to assess the external validity of the prospective study's population. The findings showed a reduction in total alcohol consumption and the number of heavy drinking days from the first month of treatment, which stabilized after six months. semanticscholar.org Another small observational study in the UK followed 37 patients in a nurse-led clinic and found a 79% retention rate at 3 and 6-month follow-ups, with sustained reductions in risky drinking behavior. jscimedcentral.com
The Clinical Outcomes from Injectable Nalmefene in the Emergency Department (COINED) study is a 14-month observational retrospective cohort study that analyzed electronic health records of approximately 120 patients who received either nalmefene or naloxone in an emergency department setting for opioid toxicity. purduepharma.com This study was designed to understand how long-acting reversal agents impact patients in the current opioid crisis environment. purduepharma.com
To study the efficacy of this compound in reversing opioid-induced respiratory depression (OIRD) in a controlled setting, researchers have developed specific clinical models. These models typically involve inducing a safe and reversible level of respiratory depression in healthy volunteers using a potent opioid, allowing for the direct comparison of opioid antagonists.
One common model uses the potent, short-acting synthetic opioid remifentanil to induce respiratory depression. fda.govnih.gov In these studies, healthy volunteers are administered remifentanil via infusion to suppress their ventilatory response to a hypercapnic gas mixture (a gas with a higher than normal concentration of carbon dioxide). nih.gov Once a stable level of respiratory depression is achieved, the reversal agent, such as intranasal nalmefene or naloxone, is administered. The primary outcome measured is the change in minute ventilation (MV), which is the volume of gas inhaled or exhaled from a person's lungs per minute. fda.govnih.gov
A recent study used this model to compare intranasal nalmefene (2.7 mg) with intranasal naloxone hydrochloride (4 mg). nih.gov The results showed that at 5 minutes post-administration, the increase in MV was nearly twice as large with nalmefene (5.75 L/min) compared to naloxone (3.01 L/min), demonstrating a more rapid onset of action for nalmefene in this model. nih.gov Another study used a similar model to compare intramuscular nalmefene (1 mg) with intramuscular and intranasal naloxone for reversing fentanyl-induced respiratory depression. purduepharma.comclinicaltrialvanguard.com This research found that intramuscular nalmefene reversed the respiratory depression similarly to or better than both forms of naloxone. purduepharma.comclinicaltrialvanguard.com
These controlled OIRD models, while not perfectly replicating real-world overdose scenarios, are crucial for evaluating the time course and magnitude of reversal effects of different opioid antagonists. clinicaltrialvanguard.com
| Study | Opioid Used | Nalmefene Formulation | Comparator | Primary Endpoint | Key Finding at 5 min post-dose |
| NCT04828005 | Remifentanil | Intranasal (2.7 mg) | Intranasal Naloxone (4 mg) | Change in Minute Ventilation (MV) | Nalmefene increase in MV (5.75 L/min) was nearly double that of naloxone (3.01 L/min) |
| Purdue Pharma Study | Fentanyl | Intramuscular (1 mg) | Intramuscular & Intranasal Naloxone | Reversal of Respiratory Depression | Nalmefene reversal was similar to or better than naloxone |
Neuroimaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for investigating the pharmacodynamics of drugs like this compound directly in the brain. rug.nlrug.nl PET can be used to measure the occupancy of specific receptors by a drug, providing a link between its plasma concentration and its action at the target site. rug.nl This is achieved by using a radioligand—a radioactive molecule that binds to the target receptor. The PET scanner detects the radiation, allowing for the quantification of receptor availability before and after the administration of the drug being studied.
While direct PET receptor occupancy studies for nalmefene in humans are not extensively detailed in the provided context, the methodology is well-established for other opioid-related compounds. For instance, PET imaging with ¹¹C-buprenorphine has been used in rats to demonstrate receptor occupancy. frontiersin.org The principles of these studies are directly applicable to understanding nalmefene's interaction with opioid receptors. By combining PET imaging with pharmacokinetic measurements, researchers can build a comprehensive picture of the dose-concentration-receptor occupancy relationship. rug.nl
A preclinical PET imaging study in adolescent rats used the radioligand [¹⁸F]DPA-714, which binds to the translocator protein 18 kDa (TSPO), a marker of neuroinflammation. nih.gov This study found that repeated binge-like ethanol (B145695) exposure led to a significant increase in the brain uptake of [¹⁸F]DPA-714, indicating neuroinflammation. Pre-treatment with nalmefene significantly reduced this neuroimmune response. nih.gov This research highlights the potential of PET imaging to non-invasively monitor the neuroprotective effects of nalmefene and demonstrates its utility in exploring the compound's mechanisms of action beyond direct receptor antagonism, with potential for translation to human studies. nih.gov
Population pharmacokinetic-pharmacodynamic (PK/PD) modeling is a sophisticated analytical technique used to describe and predict the time course of drug concentrations and effects in a population. This approach allows researchers to quantify the relationship between dose, drug concentration in the body (pharmacokinetics), and the resulting pharmacological effect (pharmacodynamics).
For this compound, a population PK model was developed using pooled data from nine phase 1 studies in 243 healthy subjects. nih.govbohrium.com The model that best described the nalmefene PK data was a two-compartment model with first-order absorption. bohrium.com This model estimated key parameters such as systemic clearance (60.4 L/h) and central volume of distribution (266 L). bohrium.com The absolute oral bioavailability was estimated to be 41% without food and 53% with food. bohrium.com
Crucially, this population PK model was linked to pharmacodynamic data on µ-opioid receptor occupancy from an imaging study. nih.govbohrium.com By combining the PK model with the concentration-occupancy relationship, simulations could be performed to predict the extent and duration of receptor occupancy in the target population. nih.gov The modeling predicted that µ-opioid receptor occupancy would be within or above the target therapeutic range of 60-90% for up to 22-24 hours after a single oral dose of nalmefene. nih.govbohrium.com This robust modeling provides a scientific basis for understanding the drug's duration of action and for informing clinical use. bohrium.com Population kinetic models have also indicated that nalmefene's distribution can be age-dependent. mdpi.com
Clinical Efficacy in Opioid-Related Disorders
This compound is a potent opioid receptor antagonist chemically related to naltrexone (B1662487). nih.gov It is indicated for the complete or partial reversal of the effects of both natural and synthetic opioids, including respiratory depression. purduepharma.compurduepharma.com Its clinical efficacy has been evaluated primarily in the context of opioid overdose reversal and, to a lesser extent, for its potential in managing postoperative opioid-induced effects.
Opioid Overdose Reversal
Nalmefene acts as a competitive antagonist at opioid receptors and is characterized by a long duration of action, which makes it a subject of significant interest in the current opioid crisis dominated by high-potency synthetic opioids. nih.govpurduepharma.comrespiratory-therapy.com
Clinical studies have demonstrated that this compound is effective in reversing the effects of opioid overdose, including respiratory depression, sedation, and hypotension. mdpi.comnih.gov Pharmacodynamic studies have confirmed a clinically competent reversal of opioid effects with no observed agonist activity. mdpi.com A key feature of nalmefene is its prolonged duration of action, which is several hours longer than that of naloxone at fully reversing doses. mdpi.com This extended activity may reduce the risk of recurrent respiratory depression, a phenomenon where a patient's breathing slows again after an initial reversal as the antagonist wears off before the opioid is fully metabolized. purduepharma.comclinicaltrials.gov
The rise in overdose deaths involving synthetic opioids like fentanyl has prompted research into stronger, longer-acting opioid antagonists. purduepharma.comnih.gov Nalmefene has been shown to be effective in reversing respiratory depression induced by fentanyl in a clinical model. respiratory-therapy.comclinicaltrialvanguard.com
Key pharmacological characteristics that suggest its utility for synthetic opioid overdose include a substantially longer half-life and a 5-fold higher binding affinity for opioid receptors compared to naloxone. nih.gov These properties may make it a superior agent for reversing overdoses from high-potency synthetic opioids such as fentanyl and the emerging class of nitazenes. nih.gov In a study of volunteers who received the high-affinity synthetic opioid carfentanil, 1 mg of intravenous nalmefene blocked 99% of opioid receptors. nih.gov
Several studies have compared the effectiveness of nalmefene with naloxone, the current standard for opioid overdose reversal.
A recent study in healthy adult volunteers evaluated the reversal of fentanyl-induced respiratory depression. purduepharma.comrespiratory-therapy.com Participants were randomized to receive intramuscular (IM) nalmefene, IM naloxone, or intranasal (IN) naloxone. purduepharma.com The study found that onset of reversal occurred within the first five minutes for all three treatments, with the onset being earlier for the intramuscular injections compared to the intranasal administration. purduepharma.comrespiratory-therapy.com The duration of reversal was longer with nalmefene, and it maintained mean minute ventilation at a higher level through the end of the 90-minute observation period. respiratory-therapy.comnih.gov
| Antagonist Group | Key Findings | Reference |
|---|---|---|
| Intramuscular Nalmefene | Reversed respiratory depression effectively; demonstrated a longer duration of action and maintained higher minute volume over 90 minutes. Onset of reversal was rapid (within 5 minutes). | purduepharma.comrespiratory-therapy.com |
| Intramuscular Naloxone | Reversed respiratory depression effectively with a rapid onset (within 5 minutes), comparable to IM nalmefene. | purduepharma.comrespiratory-therapy.com |
| Intranasal Naloxone | Reversed respiratory depression effectively, but the onset of reversal was slower compared to the intramuscular administrations. | purduepharma.comrespiratory-therapy.com |
An earlier double-blind, randomized study in a prehospital setting found that while both nalmefene and naloxone resulted in clinical improvement, the improvement occurred more rapidly with naloxone. cambridge.org A separate double-blind controlled trial involving 176 emergency department patients found that intravenous naloxone and two different doses of intravenous nalmefene were all effective and safe in reversing suspected narcotic overdose. acmt.net
| Study Setting | Antagonist Groups | Primary Outcome | Reference |
|---|---|---|---|
| Prehospital (1991) | Nalmefene vs. Naloxone | Both drugs produced clinical improvement; improvement was more rapid with naloxone. A significant difference in respiratory rate improvement favored naloxone at 5 minutes but not at 10 minutes. | cambridge.org |
| Emergency Department | IV Naloxone (2 mg) vs. IV Nalmefene (1 mg and 2 mg) | All three treatments were found to be effective and safe for overdose reversal. | acmt.net |
To gather more real-world evidence, the Clinical Outcomes from Injectable Nalmefene in the Emergency Department (COINED) study was initiated. purduepharma.comclinicaltrialvanguard.com This observational retrospective cohort study is designed to measure the success rate of nalmefene in reversing acute opioid toxicity compared to naloxone in emergency department settings and to evaluate the subsequent clinical course of patients. purduepharma.comclinicaltrialvanguard.com
Despite promising characteristics, some professional organizations, such as the American College of Medical Toxicology and the American Academy of Clinical Toxicology, have recommended that naloxone remain the preferred first-line agent for opioid reversal until more robust clinical data on nalmefene's use in the current synthetic opioid environment is available. uic.edunih.gov
Nalmefene has been successfully used to reverse opioid actions in the postoperative setting, including respiratory depression and sedation. nih.gov Research suggests that nalmefene can be used to counter these effects without significantly impacting postoperative analgesia. nih.gov A multicenter, randomized controlled trial has been designed to further investigate the efficacy of nalmefene in optimizing the quality of recovery for patients after general anesthesia. nih.gov However, caution has been advised regarding the use of opioid antagonists in the postoperative setting for patients at high risk of cardiovascular complications, as abrupt reversal of opioid effects has been associated with cardiovascular instability. purduepharma.compurduepharma.com Preclinical studies have also indicated that nalmefene may not completely reverse respiratory depression induced by buprenorphine. purduepharma.com
Opioid Use Disorder (OUD) Treatment Research
While approved for opioid overdose reversal, nalmefene is not currently approved in the United States as a maintenance treatment for Opioid Use Disorder (OUD). nih.gov However, its pharmacological profile, particularly its long half-life, suggests it could be a promising candidate for this indication. nih.govmdpi.com As a long-acting opioid antagonist, it has the potential to be developed as an alternative long-term therapy for OUD. nih.gov Further research and clinical trials are needed to establish its efficacy and role in the management of OUD. nih.gov
Clinical Efficacy in Alcohol Use Disorder (AUD)
This compound has been the subject of numerous clinical trials to evaluate its effectiveness in treating alcohol use disorder (AUD), with a primary focus on harm reduction by decreasing alcohol consumption rather than mandating complete abstinence nih.govsciencedaily.com.
Clinical studies have consistently demonstrated that nalmefene is more effective than a placebo in reducing total alcohol consumption (TAC). nih.gov The pivotal ESENSE 1 and ESENSE 2 trials found that nalmefene, in conjunction with psychosocial support, significantly lowered the mean daily total alcohol consumption. nih.gov
In the ESENSE 1 trial, patients in the nalmefene group consumed 11 g/day less alcohol on drinking days compared to the placebo group at the 6-month mark. nih.gov A pooled analysis of data from both ESENSE trials for the target population—patients with a high drinking risk level—showed that nalmefene treatment resulted in a mean reduction of 14.3 g/day in monthly alcohol consumption compared to placebo. nih.govdovepress.com Similarly, the 1-year SENSE trial observed a mean reduction of 17.3 g/day in monthly alcohol consumption in the nalmefene group versus the placebo group. dovepress.com
Further research in a Japanese population with high or very high drinking risk levels also confirmed a significant reduction in TAC at week 12 in patients treated with nalmefene compared to placebo. nih.govresearchgate.net Research presented at the 2012 European Conference of Psychiatry, involving 600 individuals with alcohol dependence, reported a 66% reduction in drinking by the sixth month of as-needed nalmefene use. choosehelp.com However, some systematic reviews and meta-analyses have suggested that while nalmefene shows a slight superiority to placebo in reducing TAC, these findings may not be robust when accounting for high dropout rates in the nalmefene groups. plos.orgdrugsandalcohol.ienationalelfservice.net
Table 1: Efficacy of this compound in Reducing Total Alcohol Consumption (TAC)
| Study/Analysis | Treatment Group | Comparator Group | Key Finding in TAC Reduction | Citation |
|---|---|---|---|---|
| ESENSE 1 | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -11 g/day on drinking days at 6 months | nih.gov |
| ESENSE 1 & 2 (Pooled Analysis) | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -14.3 g/day (mean monthly reduction) | nih.govdovepress.com |
| SENSE Trial | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -17.3 g/day (mean monthly reduction) at 1 year | dovepress.com |
| Japanese Phase 3 Study | Nalmefene (10mg or 20mg) + Psychosocial Support | Placebo + Psychosocial Support | Statistically significant reduction at 12 weeks | nih.govresearchgate.net |
A primary endpoint in many nalmefene trials has been the reduction in the number of heavy drinking days (HDDs), typically defined as days where alcohol consumption is ≥60 g for men and ≥40 g for women. nih.gov Multiple studies have shown nalmefene's efficacy in this area.
The ESENSE 1 study reported a significant reduction of 2.3 HDDs per month in the nalmefene group compared to the placebo group at six months. nih.gov The ESENSE 2 study found a reduction of 1.7 HDDs per month. carolinacenterforrecovery.comnih.gov A pooled analysis of the ESENSE trials for the target population demonstrated a superior effect of nalmefene, with a treatment difference of -3.2 HDDs per month at the 6-month mark compared with placebo. dovepress.comnih.gov The longer-term SENSE trial also showed a significant mean reduction of 3.6 HDDs in the nalmefene group versus placebo. dovepress.com
A large study in a Japanese population of alcohol-dependent patients found that nalmefene (both 10 mg and 20 mg doses) was associated with significant reductions in HDDs at week 12. The 20 mg group saw a difference of -4.34 days per month compared to placebo. nih.govresearchgate.net
Table 2: Efficacy of this compound in Reducing Heavy Drinking Days (HDDs)
| Study/Analysis | Treatment Group | Comparator Group | Key Finding in HDD Reduction (per month) | Citation |
|---|---|---|---|---|
| ESENSE 1 | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -2.3 days at 6 months | nih.gov |
| ESENSE 2 | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -1.7 days at 6 months | carolinacenterforrecovery.comnih.gov |
| ESENSE 1 & 2 (Pooled Analysis) | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -3.2 days at 6 months | dovepress.comnih.gov |
| SENSE Trial | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -3.6 days at 1 year | dovepress.com |
| Japanese Phase 3 Study (20mg dose) | Nalmefene + Psychosocial Support | Placebo + Psychosocial Support | -4.34 days at 12 weeks | nih.govresearchgate.net |
Placebo: As detailed in the sections above, numerous randomized controlled trials (ESENSE 1, ESENSE 2, SENSE, and others) have established the superiority of nalmefene over placebo in reducing both total alcohol consumption and the number of heavy drinking days. nih.govdovepress.comnih.govnih.gov These effects are observed when nalmefene is used as an adjunct to psychosocial interventions. nih.gov However, it is worth noting that some meta-analyses have questioned the robustness of these findings, pointing to potential biases such as high withdrawal rates in the nalmefene arms of trials. plos.orgnationalelfservice.net
Naltrexone: Nalmefene is a derivative of naltrexone, and both are opioid receptor antagonists. nih.govwikipedia.org A key pharmacological difference is that nalmefene also acts as a partial agonist at the kappa-opioid receptor, which may contribute to its effects on alcohol consumption. nih.govdovepress.com
Direct head-to-head clinical trials comparing nalmefene and naltrexone are lacking. nih.gov However, some research provides comparative insights:
Pre-clinical studies in alcohol-dependent rats found nalmefene to be significantly more effective than naltrexone at suppressing alcohol intake. dovepress.comoup.com
A human laboratory study with non-treatment-seeking alcoholics found nalmefene and naltrexone to be equally effective in reducing subjective responses to alcohol, with both reducing craving and drinking amounts to a comparable extent relative to placebo. oup.com
An indirect meta-analysis involving 4 placebo-controlled studies with nalmefene and 13 with naltrexone suggested a statistically significant advantage of nalmefene over naltrexone regarding the quantity and frequency of drinking. researchgate.netnih.govscispace.com Conversely, another indirect meta-analysis found no significant differences between the two medications. researchgate.net
Some experts have concluded that nalmefene treatment shows no clear benefit over the more established naltrexone for treating alcohol dependence. drugsandalcohol.ie
The efficacy of nalmefene for AUD is established in the context of its use alongside continuous psychosocial support. nih.govwww.nhs.uk The marketing authorization for nalmefene specifies that it should only be prescribed in conjunction with psychosocial interventions focused on treatment adherence and reducing alcohol consumption. nih.gov
The major clinical trials (ESENSE 1, ESENSE 2, and SENSE) integrated nalmefene with a specific psychosocial intervention known as BRENDA, which focuses on reinforcing motivation and enhancing treatment adherence. nih.govdovepress.comnih.gov Other studies have successfully combined nalmefene with different therapeutic modalities. For instance, one study paired nalmefene with motivational enhancement therapy, while another proposed weekly sessions of cognitive behavioral therapy (CBT) as an adjunct to the medication. nih.gov
While the primary indication for nalmefene is the reduction of alcohol consumption, some research has explored its role in relapse prevention for patients aiming for abstinence.
One 12-week study involving 105 recently abstinent outpatients found that patients receiving a placebo were more likely to relapse compared to those receiving either 20 mg or 80 mg of nalmefene daily. nih.gov Another study found that naltrexone, independent of the type of behavioral therapy, increased the time to first relapse. nih.gov Given the similar mechanisms of naltrexone and nalmefene, this suggests a potential benefit for nalmefene in this area as well.
Investigational Clinical Applications
Beyond its established role in Alcohol Use Disorder, this compound has been investigated for other clinical applications, primarily leveraging its properties as a long-acting opioid antagonist.
Opioid Overdose Reversal: Nalmefene is approved in the United States for the emergency treatment of known or suspected opioid overdose. nih.govcarolinacenterforrecovery.comwikipedia.org Its significantly longer half-life compared to naloxone makes it a potentially superior agent for reversing overdoses caused by high-potency, long-acting synthetic opioids like fentanyl. nih.govcarolinacenterforrecovery.com
Pathological Gambling: The role of the opioid system in reward and compulsive behaviors has led to investigations of nalmefene as a treatment for pathological gambling. carolinacenterforrecovery.com
Cocaine Addiction: There is some evidence to suggest that nalmefene might be useful in the treatment of cocaine addiction. wikipedia.org
Other Potential Uses: Nalmefene has also been explored for its potential to provide relief in chronic pain and to facilitate behavioral modifications. nih.gov Earlier research also considered its use for interstitial cystitis, pruritus, rheumatoid arthritis, shock, and smoking withdrawal, but development for these indications was discontinued (B1498344). wikipedia.org
Exploration in Pathological Gambling Treatment
Nalmefene has been investigated as a treatment for pathological gambling, an impulse control disorder thought to involve the brain's opioid system. Several clinical trials have assessed its efficacy in reducing gambling thoughts and behaviors.
One significant 16-week, randomized, double-blind, placebo-controlled trial involving 207 participants with DSM-IV pathological gambling evaluated nalmefene at doses of 25 mg/day, 50 mg/day, and 100 mg/day. nih.govpsychiatryonline.org The primary outcome was measured using the Yale-Brown Obsessive Compulsive Scale Modified for Pathological Gambling (PG-YBOCS). nih.govpsychiatryonline.org The results indicated that the 25 mg/day and 50 mg/day doses of nalmefene led to a statistically significant reduction in the severity of pathological gambling compared to placebo. nih.govpsychiatryonline.org Specifically, 59.2% of subjects in the 25 mg/day group were rated as "much improved" or "very much improved," compared to 34.0% of those who received a placebo. nih.gov
Another multicentre, double-blind, placebo-controlled study randomized 233 participants to receive either nalmefene (20 mg or 40 mg) or a placebo. nih.gov In the primary intention-to-treat (ITT) analysis, the study did not find a statistically significant superiority of nalmefene over placebo. nih.govcambridge.org However, a post-hoc analysis that included only participants who received at least one week of the target dose found that the 40 mg/day dose of nalmefene demonstrated a statistical advantage over placebo in reducing gambling symptoms, particularly the urges associated with the disorder. cambridge.orgcambridge.org These findings suggest that adequate dosing may be crucial for achieving a therapeutic effect. nih.govcambridge.org
| Study | Number of Participants | Dosages | Key Findings |
|---|---|---|---|
| Multicenter, 16-week, Randomized, Double-blind, Placebo-controlled Trial | 207 | 25 mg/day, 50 mg/day, 100 mg/day | 25 mg/day and 50 mg/day doses showed a statistically significant reduction in PG-YBOCS scores compared to placebo. nih.govpsychiatryonline.org |
| Multicenter, Double-blind, Placebo-controlled Study | 233 | 20 mg/day, 40 mg/day | ITT analysis failed to show superiority over placebo. nih.govcambridge.org Post-hoc analysis showed the 40 mg/day dose resulted in significant reductions on the primary outcome measure. nih.govcambridge.org |
Research in Interstitial Cystitis and Pruritus
Nalmefene has been explored for conditions involving pain and sensory disturbances, such as interstitial cystitis and pruritus.
An early Phase II clinical trial investigated nalmefene as a treatment for interstitial cystitis. The study concluded that nalmefene appeared to be a safe and effective compound for this condition. nih.gov However, the researchers emphasized the need for longer-term studies and larger Phase III randomized trials to confirm these preliminary findings. nih.gov
In the context of pruritus (itching), particularly opioid-induced pruritus, a randomized, double-blinded, single-center clinical trial was conducted on 160 patients who developed itching after surgery due to epidural opioids. nih.govresearcher.life The study found that a single intravenous dose of nalmefene significantly relieved pruritus without compromising the analgesic effects of the opioids. nih.govresearcher.life The complete pruritus relief rate within 24 hours was 85% in the nalmefene group, compared to 63.7% in the control group. nih.govresearcher.life Furthermore, nalmefene significantly reduced the median time to itching relief from 15.62 hours to just 1.5 hours. nih.govresearcher.life
| Metric | Nalmefene Group | Control Group | P-value |
|---|---|---|---|
| Complete Pruritus Relief Rate (24h) | 85% (68 of 80) | 63.7% (51 of 80) | 0.002 |
| Median Time to Itching Relief (hours) | 1.5 | 15.62 | <0.001 |
Studies in Rheumatoid Arthritis and Smoking Withdrawal
The application of nalmefene has been considered in other areas such as rheumatoid arthritis and smoking withdrawal.
While direct clinical trials of nalmefene for rheumatoid arthritis are not prominent in the literature, the role of opioid antagonists in managing chronic inflammatory conditions is an area of interest. Research into low-dose naltrexone, a similar opioid antagonist, has suggested that these compounds may act as novel anti-inflammatory agents. nih.gov It has been proposed that other opioid antagonists, such as nalmefene, could be valuable targets for further research into their potential glial cell modulating and anti-inflammatory properties for chronic pain conditions like rheumatoid arthritis. nih.gov
For smoking withdrawal, a single-center, randomized, placebo-controlled, double-blind pilot study was conducted to evaluate the efficacy and safety of nalmefene. clinicaltrials.govveeva.com This Phase 2 trial, which enrolled 76 participants, tested total daily dosages of 40 mg and 80 mg against a placebo over a five-week period following a two-week titration. clinicaltrials.govveeva.comdrugbank.com The study aimed to determine if nalmefene was a safe and effective aid for smoking cessation. clinicaltrials.govveeva.com
Potential in Cocaine Addiction Treatment
Nalmefene's unique pharmacological profile, particularly its partial agonistic activity at the kappa-opioid receptor, has led to investigations into its potential for treating cocaine addiction. nih.govresearchgate.net Research suggests that patients addicted to cocaine exhibit a significant increase in kappa receptors in the nucleus accumbens, a key brain region for reward and addiction. nih.govresearchgate.net
A case report detailed the experience of a cocaine-addicted patient who used nalmefene on an as-needed basis over five months to manage cravings. The patient reported a reduction in craving and was able to avoid relapse during most of these instances. nih.govresearchgate.net This suggests that nalmefene could be a promising option for managing cocaine craving. nih.gov Preclinical studies in animal models have also shown that nalmefene can reduce alcohol self-administration, even in the presence of cocaine, further highlighting its potential in treating polysubstance use. upf.edubohrium.com
Chronic Pain Modulation Research
There is emerging interest in the potential of opioid antagonists like nalmefene for the modulation of chronic pain. dovepress.com This interest stems from research into the mechanisms of chronic pain, which may involve neuroinflammatory processes mediated by glial cells in the central nervous system. nih.gov
Low-dose naltrexone has been studied for its ability to modulate these cells and reduce symptom severity in conditions like fibromyalgia. nih.gov Nalmefene, being structurally similar to naltrexone, is considered a good candidate for further investigation into these properties. nih.gov It is theorized that nalmefene may be more effective than naltrexone at blocking Toll-like receptor 4 (TLR4) on microglia, which could lead to a more significant reduction in central inflammation. youtube.com This potential mechanism suggests that nalmefene could be a novel therapeutic agent for chronic pain conditions that involve ongoing inflammation. nih.gov
Behavioral Modification Studies
The utility of nalmefene is being explored in broader behavioral addictions beyond gambling. A clinical trial known as NAVAP (NAlmefene Versus Placebo in Addition to Treatment as Usual on Craving in Behavioural Addictions) is currently studying the effects of nalmefene on craving in individuals with behavioral addictions such as food addiction or sexual addiction. clinconnect.io
This research is predicated on the idea that nalmefene could help lessen the strong urges that drive these compulsive behaviors. clinconnect.io The trial aims to build on earlier promising studies by evaluating whether adding nalmefene to standard treatment can effectively reduce cravings in a range of behavioral addictions, for which there are currently no approved specific medications. clinconnect.io
Safety Profile and Adverse Event Research
Characterization of Precipitated Opioid Withdrawal Syndromes
The administration of nalmefene (B1676920) hydrochloride to individuals with opioid dependence can induce an acute opioid withdrawal syndrome. nih.govresearchgate.net This reaction, known as precipitated withdrawal, occurs because nalmefene, as an opioid antagonist, displaces opioid agonists from their receptors in the central nervous system. The onset of these withdrawal symptoms is typically rapid. medicalnewstoday.com
The signs and symptoms of precipitated opioid withdrawal following nalmefene administration are consistent with general opioid withdrawal and can include:
Body aches fda.gov
Diarrhea medicalnewstoday.comfda.gov
Tachycardia (fast heart rate) medicalnewstoday.comfda.gov
Fever fda.gov
Runny nose and sneezing medicalnewstoday.comfda.gov
Goosebumps (piloerection) medicalnewstoday.comfda.gov
Sweating medicalnewstoday.comfda.gov
Yawning fda.gov
Nausea and vomiting medicalnewstoday.comfda.gov
Nervousness, restlessness, or irritability fda.gov
Shivering or trembling medicalnewstoday.comfda.gov
Abdominal cramps fda.gov
Weakness fda.gov
Increased blood pressure fda.gov
Management of precipitated withdrawal in a clinical setting may involve supportive care and the administration of short or long-acting µ-opioid agonists to alleviate the acute symptoms. nih.govresearchgate.net Caution is advised when prescribing nalmefene to patients who may have a co-occurring opioid dependence. nih.govresearchgate.netpurduepharma.com
Common Adverse Reactions in Clinical Settings
Clinical trials have identified several common adverse reactions associated with nalmefene hydrochloride administration. The incidence of these reactions can vary depending on the patient population and the clinical context in which the drug is used.
The most frequently reported adverse reactions in clinical trials with nalmefene injection are detailed in the table below.
| Adverse Reaction | Percentage of Patients Reporting |
| Nausea | 18% |
| Vomiting | 9% |
| Tachycardia | 5% |
| Hypertension | 5% |
| Postoperative pain | 4% |
| Fever | 3% |
| Dizziness | 3% |
Data sourced from clinical trials of nalmefene injection. purduepharma.compurduepharma.com
In studies involving patients with alcohol dependence, other common side effects have been noted, including insomnia, headache, and fatigue. patsnap.comnih.gov
Cardiovascular Considerations in Opioid Reversal
The use of opioid antagonists like nalmefene for the reversal of opioid effects has been associated with cardiovascular adverse events. These events are often considered to be a consequence of the abrupt reversal of the opioid's effects, leading to a sudden increase in sympathetic nervous system activity. purduepharma.compurduepharma.com
Reported cardiovascular events in connection with opioid reversal include:
Pulmonary edema purduepharma.compurduepharma.com
Cardiovascular instability purduepharma.compurduepharma.com
Hypotension and hypertension purduepharma.compurduepharma.com
Ventricular tachycardia and ventricular fibrillation purduepharma.compurduepharma.com
While nalmefene has been used in patients with pre-existing cardiac disease, it is recommended that all opioid antagonists be used with caution in individuals at high cardiovascular risk or those who have been administered potentially cardiotoxic drugs. purduepharma.compurduepharma.com
Long-Term Safety and Tolerability Studies
The long-term safety and tolerability of nalmefene have been assessed in studies, particularly in the context of treatment for alcohol dependence. In a 48-week study of Japanese patients with alcohol dependence receiving a 20 mg dose, the main treatment-emergent adverse events (TEAEs) reported in ≥5% of patients were nasopharyngitis, nausea, somnolence, and dizziness. nih.gov The frequency of many of these adverse events tended to decrease over the course of the 48-week treatment period. nih.gov
Another long-term study evaluating as-needed nalmefene treatment for alcohol dependence over 52 weeks found that most adverse events were mild or moderate and transient. nih.govdependencias.pt However, adverse events, including those that led to discontinuation of the treatment, were more common in the nalmefene group compared to the placebo group. nih.govdependencias.pt A meta-analysis of eight randomized controlled trials also found that patients taking nalmefene were more likely to discontinue therapy due to side effects compared to those on placebo. plos.org
Assessments of Abuse Potential and Dependence
Studies have been conducted to evaluate the abuse potential and the likelihood of physical dependence associated with this compound. Research indicates that nalmefene does not produce morphine-like euphoric effects and, therefore, is considered to have no apparent abuse potential. nih.govmdpi.com
In a study involving male volunteers with a history of opiate abuse, nalmefene administration did not result in increased scores on subscales measuring euphoria or "drug liking," which are typically associated with substances of abuse. nih.gov While drowsiness or sleepiness was a common reported effect, it was not accompanied by the miotic (pupil-constricting) effects characteristic of opioid agonists. nih.gov Adverse effects noted in this study that were specific to nalmefene included agitation/irritability and muscle tension. nih.gov It is important to note that while nalmefene itself is not considered to have abuse potential, it can induce acute withdrawal symptoms in individuals who are physically dependent on opioids. mdpi.com
Drug Interactions and Concomitant Therapy Research
Interactions with Central Nervous System Depressants (e.g., Benzodiazepines, Inhalational Anesthetics)
The concomitant use of opioids with CNS depressants like benzodiazepines can lead to profound sedation and respiratory depression. Nalmefene (B1676920), as an opioid antagonist, is utilized to counteract the effects of opioids in such scenarios. While nalmefene is not effective in treating overdoses of benzodiazepines alone, it can be a component of emergency treatment in cases of mixed drug overdose involving opioids. pacific.edumdpi.com
Research has also explored the utility of nalmefene in the context of general anesthesia. A multicenter, randomized controlled trial was designed to investigate whether a small dose of nalmefene could improve the quality of recovery after general anesthesia by reversing opioid-induced side effects. nih.gov The study aimed to measure outcomes such as the time from the end of surgery to achieving a satisfactory recovery score (Aldrete score ≥ 9). nih.gov Delayed emergence from anesthesia can be influenced by residual effects of various drugs, including opioids and inhalational anesthetics. nih.gov By antagonizing opioid receptors, nalmefene may help mitigate opioid-induced sedation and respiratory depression post-operatively. mdpi.comnih.gov
One clinical investigation assessed nalmefene's efficacy in counteracting opioid-induced sedation in patients who received meperidine for analgesia during outpatient procedures. The results showed that nalmefene significantly reduced sedation compared to a placebo. nih.gov
| Interacting Agent Class | Context of Interaction | Key Research Finding | Reference |
|---|---|---|---|
| Benzodiazepines | Polysubstance Overdose | Nalmefene is not effective for benzodiazepine-only overdose but is used to reverse the opioid component in mixed overdoses. | pacific.edu |
| General Anesthetics / Opioids | Post-Anesthetic Recovery | A clinical trial was designed to study if nalmefene improves the quality and shortens the time of recovery from general anesthesia by reversing opioid effects. | nih.govnih.gov |
| Opioid Analgesics (Meperidine) | Outpatient Sedation Reversal | Nalmefene was found to significantly reduce opioid-induced sedation following procedures. | nih.gov |
Interactions with Muscle Relaxants and Antagonists
Direct research findings on the specific pharmacokinetic or pharmacodynamic interactions between nalmefene hydrochloride and skeletal muscle relaxants are not extensively detailed in publicly available clinical literature. The primary focus of interaction studies involving muscle relaxants has been on their concomitant use with opioid agonists, which are known CNS depressants.
Combining skeletal muscle relaxants with opioids can increase the risk of respiratory depression and overdose. nih.gov Studies have identified that the risk may vary depending on the specific muscle relaxant used. For instance, co-prescribing opioids with certain muscle relaxants like baclofen (B1667701) or carisoprodol (B1668446) has been associated with a higher risk of overdose, whereas cyclobenzaprine (B1214914) appeared to be a safer option in this context. tga.gov.au Since nalmefene acts as an opioid antagonist, its role would be to reverse the opioid-induced effects in a scenario involving the combined use of an opioid and a muscle relaxant. However, nalmefene would not be expected to reverse the direct effects of the muscle relaxant itself.
| Agent Class | Interaction Context | Observed Risk / Finding | Reference |
|---|---|---|---|
| Skeletal Muscle Relaxants + Opioids | Co-prescription for Pain | Increased risk of overdose and reduced brain function, particularly with agents like baclofen and carisoprodol. | tga.gov.au |
| Nalmefene | Opioid Overdose Reversal | No specific interaction data with muscle relaxants is readily available. Nalmefene reverses opioid effects but not the direct effects of muscle relaxants. | N/A |
Effects on Buprenorphine-Induced Analgesia Reversal
The interaction between nalmefene and buprenorphine is of significant clinical interest due to buprenorphine's unique pharmacology as a partial agonist at the mu-opioid receptor. Research indicates that nalmefene may not fully reverse the effects of buprenorphine.
Preclinical studies have demonstrated that even at high doses, nalmefene produced an incomplete reversal of buprenorphine-induced analgesia in animal models. nih.govwikipedia.org This phenomenon is attributed to buprenorphine's high affinity for the mu-opioid receptor and its slow rate of dissociation. nih.govwikipedia.orgyoutube.com Because buprenorphine binds so tightly and slowly releases from the receptor, opioid antagonists like nalmefene may be unable to displace it effectively, leading to a less-than-complete reversal of its effects, including respiratory depression. nih.govwikipedia.orgbohrium.com This has led to cautions that nalmefene may not be sufficient to completely reverse buprenorphine-induced respiratory depression. nih.govwikipedia.orgyoutube.com In cases of misuse, the administration of nalmefene to patients on buprenorphine substitution therapy has resulted in acute opioid withdrawal. researchgate.net
| Study Type | Key Finding | Underlying Mechanism | Reference |
|---|---|---|---|
| Preclinical Animal Models | Nalmefene produced an incomplete reversal of buprenorphine-induced analgesia. | High affinity and slow displacement of buprenorphine from the opioid receptor. | nih.govwikipedia.orgyoutube.com |
| Clinical Observation | Administration to patients on buprenorphine therapy can precipitate acute opioid withdrawal. | Antagonist action of nalmefene on opioid receptors occupied by buprenorphine. | researchgate.net |
Influence on Cytochrome P450 Enzyme Systems (e.g., CYP3A4, CYP2B6)
The metabolism of nalmefene is extensive and occurs in the liver. nih.govyoutube.com The primary route of clearance is through glucuronide conjugation, with the main metabolite being nalmefene 3-O-glucuronide. wikipedia.org However, cytochrome P450 enzymes also play a role in its biotransformation.
According to a clinical evaluation report, the main enzyme systems involved in the metabolism of nalmefene are CYP3A4/5 and UGT2B7. wikipedia.org Other biotransformations include hydroxylation and N-dealkylation. wikipedia.orgyoutube.com Given that CYP3A4 is a major pathway for nalmefene metabolism, there is a potential for drug-drug interactions with concomitant administration of strong inhibitors or inducers of this enzyme. Medications that inhibit CYP3A4 could potentially increase plasma concentrations of nalmefene, while inducers could decrease them. There is no readily available information detailing the specific influence of nalmefene on the CYP2B6 enzyme system.
| Metabolic Pathway | Enzyme System(s) Involved | Significance | Reference |
|---|---|---|---|
| Primary Clearance | Glucuronide Conjugation (UGT2B7, UGT1A3, UGT1A8) | Major route of metabolism, leading to inactive metabolites. | nih.govwikipedia.orgyoutube.com |
| Other Biotransformations | Oxidation (CYP3A4/5) | CYP3A4/5 is a key P450 enzyme in nalmefene's metabolism, creating potential for interactions with CYP3A4 inhibitors/inducers. | wikipedia.org |
| Not Specified | CYP2B6 | No specific data found regarding nalmefene's interaction with or metabolism by CYP2B6. | N/A |
Nalmefene Hydrochloride Research in Special Populations
Pediatric Population Studies
Research into the effects of nalmefene (B1676920) hydrochloride in pediatric populations is limited. While the drug has been approved for emergency use in adolescents, comprehensive data across all pediatric age groups, particularly neonates, remains sparse.
Safety and Efficacy in Neonates
The safety and effectiveness of nalmefene hydrochloride have not been established in neonatal patients mdpi.compurduepharma.compurduepharma.com. There is a lack of sufficient research in this specific population to deem it safe for use mdpi.com. While the opioid epidemic affects individuals of all ages, and thousands of children have died from opioid poisoning, specific interventional studies with nalmefene in newborns are not available in the reviewed literature yale.edu.
Preclinical Developmental Studies in Young Animals
Geriatric Population Studies
Pharmacokinetic and Pharmacodynamic Considerations in Elderly Subjects
The disposition of nalmefene has been evaluated in elderly volunteers compared to younger subjects. Following intravenous administration, initial plasma concentrations of nalmefene were significantly higher in elderly subjects nih.govnih.gov. This was attributed to a 30% to 40% smaller central compartment volume of distribution in the elderly nih.govnih.gov. Population kinetic models have confirmed that nalmefene distribution is age-dependent, with older populations having a faster distribution half-life and a smaller volume of distribution mdpi.com.
| Pharmacokinetic Parameter | Young Volunteers (19-32 years) | Elderly Volunteers (62-80 years) | Significance |
|---|---|---|---|
| Initial Plasma Concentration | Lower | Significantly Higher | nih.govnih.gov |
| Central Compartment Volume of Distribution | 3.9 ± 1.1 L/kg | 2.8 ± 1.1 L/kg | nih.govnih.gov |
| Distributional Half-life (t1/2λ1) | 1.3 ± 0.8 h | 0.7 ± 0.7 h | nih.govnih.gov |
| Mean Terminal Elimination Half-life | 10.8 hours | 9.4 hours | nalmefenehcl.com |
| Systemic Clearance | No Significant Difference | No Significant Difference | nih.govnih.gov |
| Steady-State Apparent Volume of Distribution | No Significant Difference | No Significant Difference | nih.govnih.gov |
Research in Pregnant and Lactating Individuals (Animal and Limited Human Data)
There is a limited amount of data on the use of nalmefene in pregnant women, with fewer than 300 pregnancy outcomes reported europa.eu. Available animal studies have not shown evidence of fetal harm or reproductive toxicity europa.eudrugs.com. In fertility studies conducted in rats, nalmefene had no observed effects on fertility, mating, pregnancy, or sperm parameters europa.eu. Despite the animal data, nalmefene is not recommended for use during pregnancy europa.eu.
Regarding lactation, there are no data on the excretion of nalmefene into human milk europa.eudrugs.com. However, pharmacodynamic and toxicological data from animal studies show that nalmefene and its metabolites are excreted in rat milk europa.eupurduepharma.com. In rats, milk concentrations reached approximately three times the plasma concentrations at one hour post-administration purduepharma.com. It is unknown if nalmefene is excreted in human milk, and a risk to newborns or infants cannot be excluded europa.eu. Nalmefene has been shown to increase serum prolactin levels in non-pregnant and non-lactating individuals nih.gov.
Studies in Patients with Hepatic Impairment
The pharmacokinetics of nalmefene are significantly altered in individuals with liver disease. In a study comparing patients with liver disease to healthy subjects, the systemic clearance of nalmefene was reduced by 32%, and the terminal elimination half-life was increased by 31% in the patient group nih.gov. This change was primarily due to a reduction in the formation of the nalmefene glucuronide metabolite nih.gov.
A significant inverse relationship was found between nalmefene clearance and the Pugh score, which measures the severity of liver disease, indicating that clearance decreases as liver disease becomes more severe nih.gov. In patients with mild hepatic impairment, exposure to nalmefene increased 1.5 times, and oral clearance decreased by about 35% europa.eu. For those with moderate hepatic impairment, exposure (measured by AUC) increased 2.9 times, and oral clearance decreased by approximately 60% europa.eu. Despite these alterations, therapy with nalmefene has not been linked to elevations in serum enzymes or clinically apparent liver injury nih.gov.
| Parameter | Change in Patients with Liver Disease | Specifics for Mild Impairment | Specifics for Moderate Impairment |
|---|---|---|---|
| Systemic Clearance | Reduced by 32% | Oral clearance decreased by ~35% | Oral clearance decreased by ~60% |
| Terminal Elimination Half-life | Increased by 31% | Not Specified | Not Specified |
| Exposure (AUC) | Increased | Increased 1.5 times | Increased 2.9 times |
| Peak Concentration (Cmax) | Not Specified | Not Specified | Increased 1.7 times |
Studies in Patients with Renal Impairment
The influence of renal disease on the pharmacokinetics of this compound has been evaluated in studies involving patients with end-stage renal disease (ESRD). Research demonstrates that renal insufficiency significantly alters the disposition of nalmefene and its primary metabolite, nalmefene glucuronide. nih.gov
A key study characterized and compared the pharmacokinetics of nalmefene in adult volunteers with normal renal function to patients with ESRD. nih.gov The findings indicated notable differences in several pharmacokinetic parameters between the two groups. In patients with ESRD, the total body clearance of nalmefene was lower and the steady-state volume of distribution (Vdss) was significantly higher compared to individuals with normal renal function. nih.gov Consequently, the terminal elimination half-life of both nalmefene and its glucuronide metabolite was prolonged in this population. nih.gov Specifically, the clearance of nalmefene is reduced by approximately 25-27% in individuals with end-stage renal disease, leading to an increased half-life of about 26.1 hours. drugs.com
One clinical investigation into the pharmacokinetic profile in individuals with ESRD revealed both a reduction in systemic clearance and an increase in the volume of distribution compared to those with normal renal function. nih.gov These two effects appeared to counterbalance each other, resulting in a plasma time concentration and clinical response that did not show significant differences when compared to healthy individuals. nih.gov
The effect of hemodialysis on the elimination of nalmefene and nalmefene glucuronide has also been assessed. nih.gov The hemodialysis clearance of nalmefene itself was found to be minimal, accounting for approximately 3.3% of the total body clearance. nih.gov While hemodialysis did significantly reduce the half-life of nalmefene glucuronide, a substantial rebound in its concentration was observed post-dialysis. nih.gov Therefore, hemodialysis does not lead to clinically significant alterations in the disposition of either nalmefene or its primary metabolite. nih.gov
These pharmacokinetic findings suggest that while there is no basis for modifying an initial dose of nalmefene, any subsequent maintenance doses may need to be administered less frequently in patients with renal impairment due to the prolonged elimination of the active drug. nih.gov
Detailed Research Findings
The following tables summarize the key pharmacokinetic parameters of nalmefene and its primary metabolite in subjects with normal renal function versus those with end-stage renal disease (ESRD), as well as the impact of hemodialysis.
Pharmacogenomic and Genetic Variability Research
Opioid Receptor Gene Polymorphisms (e.g., OPRM1 A118G, OPRD1, OPRK1)
Research into the genetic moderators of nalmefene's efficacy has centered on polymorphisms within the genes that code for the primary targets of the drug: the mu- (OPRM1), delta- (OPRD1), and kappa- (OPRK1) opioid receptors. One of the most extensively studied single nucleotide polymorphisms (SNPs) is the A118G variant (rs1799971) in the OPRM1 gene. This polymorphism results in an amino acid substitution, which is thought to alter the receptor's binding affinity and signaling properties.
In addition to OPRM1 A118G, investigators have examined other SNPs in OPRM1, as well as variations in OPRD1 and OPRK1. The rationale for studying these genes lies in nalmefene's action as an antagonist at mu- and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. Variations in these genes could theoretically alter the drug's interaction with its targets, thereby influencing its clinical effects.
A key study in this area genotyped several SNPs across these three opioid receptor genes to assess their impact on nalmefene (B1676920) treatment outcomes in heavy drinkers. This comprehensive approach aimed to capture a broad spectrum of potential genetic influences on the drug's efficacy.
Moderating Effects of Genetic Variants on Treatment Response
Despite the strong theoretical basis for the influence of opioid receptor gene polymorphisms on nalmefene's effectiveness, clinical research has not consistently demonstrated a significant moderating effect. A notable multi-site, randomized, placebo-controlled trial involving 272 heavy drinkers who received targeted nalmefene treatment found no significant main or moderating effects of the examined genotypes on drinking outcomes. This study specifically investigated two SNPs in OPRM1 (including the A118G variant), two in OPRD1, and one in OPRK1. The results indicated that nalmefene was effective in reducing the number of heavy and very heavy drinking days compared to placebo, but this effect was not influenced by the genetic variations studied.
This finding suggests that, at least for the polymorphisms investigated, there is no strong evidence to support their use as biomarkers to predict who will benefit most from nalmefene treatment. The therapeutic effects of nalmefene in this study were consistent across different genotypes.
Below is a summary of the findings from a key pharmacogenetic analysis of a randomized controlled trial of nalmefene:
| Gene (SNP) | Finding |
| OPRM1 (A118G and another SNP) | No significant moderation of nalmefene's effect on reducing heavy drinking days. |
| OPRD1 (Two SNPs) | No significant moderation of nalmefene's effect on drinking outcomes. |
| OPRK1 (One SNP) | No significant moderation of nalmefene's therapeutic effects. |
Association with Mu-Opioid Receptor Binding and Alcohol Craving
The investigation into the OPRM1 A118G polymorphism extends to its potential influence on mu-opioid receptor binding and the subjective experience of alcohol craving. Functional neuroimaging studies have suggested a link between the opioid system and alcohol craving. Specifically, positron emission tomography (PET) studies have indicated a negative correlation between mu-opioid receptor binding and alcohol craving in individuals with recent alcohol abstinence. Furthermore, an increase in mu-opioid receptors in brain regions associated with reward, such as the nucleus accumbens, has been correlated with the severity of alcohol craving.
The A118G polymorphism is thought to impact the function of mu-opioid receptors. The G allele variant has been associated with increased binding affinity for β-endorphin, an endogenous opioid peptide. This has led to the hypothesis that individuals with the G allele may experience a greater rewarding effect from alcohol, which in turn could influence their level of craving and their response to opioid antagonist treatment. However, direct evidence linking this polymorphism to altered mu-opioid receptor binding in the context of nalmefene treatment and its subsequent effect on alcohol craving is still an area of active investigation. A clinical trial has been designed to evaluate the effect of nalmefene on neural responses to alcohol cues and to examine the role of the OPRM1 A118G polymorphism in this effect, but the results are not yet fully available.
Conflicting Findings and Need for Further Research
The field of pharmacogenetics for opioid antagonists in the treatment of alcohol dependence is characterized by conflicting findings. While the direct investigation of nalmefene and opioid receptor gene polymorphisms in a significant clinical trial did not show a moderating effect, research on the related compound, naltrexone (B1662487), has produced inconsistent results. researchgate.net
Some studies of naltrexone have suggested that the OPRM1 A118G polymorphism does moderate treatment response, with carriers of the G allele showing a better outcome. However, other studies have failed to replicate this finding. This inconsistency highlights the complexity of pharmacogenetic research and the potential for various factors, such as study design, sample size, and patient population characteristics, to influence the results.
The lack of a clear, replicable association for both naltrexone and nalmefene underscores the need for further research. Future studies with larger and more diverse populations are required to clarify the role of these and other genetic variants in the response to opioid antagonist treatment. Additionally, the investigation of other genes involved in alcohol metabolism and neurotransmitter systems may provide further insights into the genetic basis of treatment response variability. The current body of evidence does not support routine genetic testing for OPRM1, OPRD1, or OPRK1 polymorphisms to guide the clinical use of nalmefene.
Regulatory Science and Future Research Directions
Evolution of Regulatory Approvals and Pathways (e.g., Abbreviated New Drug Application)
The regulatory journey of nalmefene (B1676920) hydrochloride has been marked by several key phases, reflecting evolving public health needs and drug approval pathways. Initially approved by the U.S. Food and Drug Administration (FDA) in 1995 as an injectable formulation for opioid overdose under the brand name Revex, it was later discontinued (B1498344) for commercial reasons. wikipedia.orgacmt.net
The escalating opioid crisis, largely driven by potent synthetic opioids like fentanyl, spurred renewed interest in nalmefene. This led to the approval of a generic injectable form of nalmefene hydrochloride. In February 2022, the FDA approved an Abbreviated New Drug Application (ANDA) for this compound injection (2 mg/2 mL). wikipedia.orgpharmacytimes.com This approval was significant as it utilized the ANDA pathway, which allows for the approval of a generic drug based on demonstrating its bioequivalence to a previously approved reference product, in this case, the discontinued Revex. fda.govpurduepharma.com
Subsequent innovations have focused on more accessible formulations for community and emergency use. In May 2023, the FDA approved Opvee, the first this compound nasal spray, for the emergency treatment of opioid overdose in adults and pediatric patients aged 12 and older. drugs.comnih.gov This was followed by the approval of Zurnai, the first this compound auto-injector, in August 2024, for the same indication. drugs.com
In the European Union, nalmefene, under the brand name Selincro, was approved by the European Medicines Agency (EMA) in 2013 for the reduction of alcohol consumption in adults with alcohol dependence. europa.eupmlive.com This approval was based on clinical trials demonstrating its efficacy in reducing heavy drinking days when used in conjunction with psychosocial support. europa.eupmlive.com
| Year | Regulatory Body | Product Name | Formulation | Indication |
|---|---|---|---|---|
| 1995 | FDA | Revex | Injectable | Opioid Overdose |
| 2013 | EMA | Selincro | Oral | Alcohol Dependence |
| 2022 | FDA | Generic | Injectable | Opioid Overdose |
| 2023 | FDA | Opvee | Nasal Spray | Opioid Overdose |
| 2024 | FDA | Zurnai | Auto-injector | Opioid Overdose |
Identified Gaps in Clinical Efficacy and Safety Data
Despite its re-emergence as a tool in combating the opioid crisis, there are notable gaps in the clinical data for this compound, particularly concerning its use for synthetic opioid overdose. The approval of the intranasal formulation, Opvee, through an ANDA pathway based on bioequivalence to the injectable form, means that new clinical efficacy trials in the target population of individuals with synthetic opioid overdose were not required. acmt.netacmt.net This has led to calls for further research to establish its clinical effectiveness and safety in this specific and high-risk population. ems1.com
A significant concern highlighted in the literature is the potential for nalmefene to induce a more severe and prolonged precipitated withdrawal syndrome in individuals with opioid dependence compared to naloxone (B1662785). acmt.netnih.govbuzzrx.com This is attributed to its longer half-life and higher affinity for opioid receptors. nih.gov While its longer duration of action could be advantageous in preventing the recurrence of respiratory depression from long-acting opioids, it may also prolong the period of withdrawal, which can be distressing and potentially lead to patients seeking to override the antagonist's effects with higher doses of opioids. nih.govbuzzrx.com
Furthermore, there is a lack of robust clinical data directly comparing the safety and efficacy of nalmefene to naloxone in real-world settings of synthetic opioid overdose. ems1.com Most of the original clinical trials for Revex were conducted before the widespread prevalence of fentanyl and its analogues. acmt.net
Prioritized Research Areas
To address the identified gaps and optimize the clinical application of this compound, several research areas have been prioritized.
Comparative Effectiveness against Emerging Synthetic Opioids
A critical area of ongoing research is the comparative effectiveness of nalmefene versus naloxone, particularly for overdoses involving highly potent synthetic opioids. Recent studies have begun to shed light on this. For instance, a 2024 study demonstrated that intramuscular nalmefene was as effective as, and had a longer duration of action than, intramuscular and intranasal naloxone in reversing fentanyl-induced respiratory depression in a clinical model. respiratory-therapy.compurduepharma.com Both intramuscular nalmefene and naloxone showed a rapid onset of action, reversing respiratory depression within five minutes. respiratory-therapy.com
Translational modeling studies have also been employed to predict the effectiveness of nalmefene in scenarios of overdose with even more potent synthetic opioids like carfentanil. One such study predicted that intranasal nalmefene would result in a substantially greater reduction in the incidence of cardiac arrest following simulated overdoses with fentanyl and carfentanil compared to intranasal naloxone. nih.govindivior.com
| Drug | Route of Administration | Onset of Reversal | Duration of Action |
|---|---|---|---|
| This compound | Intramuscular | Within 5 minutes | Longer than naloxone |
| Naloxone | Intramuscular | Within 5 minutes | - |
| Naloxone | Intranasal | Slower than intramuscular | - |
Individualized Treatment Approaches in Substance Use Disorders
The variability in patient response to treatment for substance use disorders underscores the need for more individualized approaches. Research into the pharmacogenetics of nalmefene is an emerging field that may help in tailoring treatment. For alcohol dependence, while some studies have explored the influence of genetic polymorphisms on treatment response to opioid antagonists like naltrexone (B1662487), the evidence base for nalmefene is still considered insufficient. nih.gov Further research is needed to identify genetic markers that could predict treatment efficacy and guide patient selection for nalmefene therapy in both alcohol and opioid use disorders. nih.gov The development of biomarkers to stratify patients and predict treatment outcomes is another important avenue for future investigation.
Novel Formulations and Administration Routes Research (e.g., Intranasal Development)
The development of novel formulations of nalmefene has been a key area of research, aimed at improving its accessibility and speed of action in emergency situations. The development of the intranasal spray was a significant step in this direction, offering a non-invasive and rapidly absorbed formulation. nih.govnih.gov Research on the intranasal formulation focused on optimizing its pharmacokinetic profile, with studies showing that the addition of an absorption enhancer significantly reduced the time to reach maximum plasma concentration compared to a formulation without it. nih.gov
Beyond intranasal delivery, research has also explored a long-acting injectable depot formulation of nalmefene for opioid relapse prevention. A study comparing a long-acting formulation of nalmefene to extended-release naltrexone found that nalmefene was more effective in maintaining treatment retention and reducing craving for opioids over a 12-week period. scirp.orgsemanticscholar.org This suggests a potential role for long-acting nalmefene in the ongoing management of opioid use disorder.
Long-term Outcome Studies in Substance Use Disorders
While short-term efficacy in reversing opioid overdose is a primary focus, there is a need for more extensive long-term outcome studies for individuals who have been treated with nalmefene. For alcohol dependence, some long-term studies have been conducted. A one-year, randomized controlled study found that nalmefene was more effective than placebo in reducing the number of heavy drinking days and total alcohol consumption at 13 months in patients with high drinking risk levels. nih.gov Another study in Japanese patients with alcohol dependence also demonstrated the long-term safety and efficacy of nalmefene over a 48-week period. nih.gov
In the context of opioid overdose, long-term outcome studies are lacking. A key consideration is the need for a longer observation period for patients treated with nalmefene due to its extended half-life, to monitor for the recurrence of respiratory depression. ems1.comnih.gov A clinical trial, the Clinical Outcomes from Injectable Nalmefene in the Emergency Department (COINED) study, is currently underway to evaluate the real-world clinical course of patients after receiving nalmefene in an emergency setting, with results expected to provide valuable insights into its use and outcomes. clinicaltrials.gov
Q & A
Q. What are the key physicochemical properties of nalmefene hydrochloride, and how are they experimentally determined?
this compound is a white to off-white crystalline powder with a molecular formula of C₂₁H₂₅NO₃·HCl, molecular weight of 375.89 g/mol, and pKa of 7.6. Its solubility is critical for formulation: freely soluble in water (up to 130 mg/mL) and slightly soluble in chloroform (0.13 mg/mL) . Characterization involves:
Q. How do researchers evaluate nalmefene’s opioid receptor binding affinity and selectivity?
Receptor binding assays using radiolabeled ligands (e.g., [³H]-naloxone) in cell membranes (e.g., CHO cells expressing μ, κ, δ receptors) are standard. Key steps:
- Competitive binding : Incubate nalmefene with labeled ligands; measure displacement using scintillation counting.
- IC₅₀/Ki calculations : Determine potency and selectivity ratios (e.g., μ vs. δ receptors) .
- Functional assays (e.g., cAMP inhibition): Confirm antagonist activity via opioid receptor-mediated signaling pathways .
Q. What analytical methods are recommended for quantifying this compound and its degradation products?
- Reverse-phase HPLC : Use C18 columns with UV detection (λ = 280 nm). Mobile phase: acetonitrile/0.1% phosphoric acid (70:30 v/v), flow rate 1.0 mL/min .
- High-resolution mass spectrometry (HRMS) : Identify impurities (e.g., bisnalmefene) via exact mass and fragmentation patterns .
- Forced degradation studies : Expose to heat, light, and acidic/alkaline conditions to profile stability and degradation pathways .
Advanced Research Questions
Q. How should preclinical studies be designed to assess nalmefene’s efficacy in alcohol use disorder models?
- Animal models : Use ethanol-preferring rats (e.g., P strain) or operant self-administration paradigms.
- Dosing : Subcutaneous or intravenous administration (e.g., 0.1–1.0 mg/kg) to mimic human pharmacokinetics .
- Outcome measures : Ethanol intake reduction, withdrawal symptom severity (e.g., tremors), and receptor occupancy via PET imaging .
Q. What parameters are critical in clinical trials investigating nalmefene’s neuroprotective effects?
- Biomarkers : Serum β-endorphin (β-EP), dynorphin (DynA1-13), and neuron-specific enolase (NSE) to monitor neuroinflammation and neuronal damage .
- Randomization : Double-blind, placebo-controlled design with stratification by injury severity (e.g., Glasgow Coma Scale) .
- Safety monitoring : Track adverse events (e.g., tachycardia, hypertension) and opioid withdrawal symptoms .
Q. How can researchers resolve contradictions between in vitro and in vivo data on nalmefene’s efficacy?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with receptor occupancy and behavioral outcomes .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosing schedules, patient demographics) .
- Mechanistic studies : Use knockout rodent models to isolate receptor subtypes mediating effects .
Q. What strategies are effective in detecting and quantifying bisnalmefene impurities?
- Synthetic reference standards : Prepare bisnalmefene via oxidative coupling of nalmefene under controlled conditions .
- HPLC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM) transitions .
- Accelerated stability testing : Store nalmefene solutions at 40°C/75% RH for 6 months to simulate long-term degradation .
Q. How does nalmefene’s formulation (e.g., solution pH, excipients) impact experimental outcomes?
- pH optimization : Adjust to 3.9 with hydrochloric acid to enhance solubility and prevent precipitation .
- Excipient compatibility : Test sodium chloride (9.0 mg/mL) for stability in IV/IM formulations .
- Lyophilization studies : Assess reconstitution time and potency retention for long-term storage .
Q. What methodologies are used to investigate nalmefene’s neuroprotective mechanisms in traumatic brain injury (TBI)?
- Biochemical assays : Measure oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., SOD) in brain tissue .
- Histopathology : Evaluate neuronal apoptosis via TUNEL staining and MRI for edema reduction .
- Dose-response studies : Compare low (0.5 mg/kg) vs. high (2.0 mg/kg) doses on cognitive recovery in rodent TBI models .
Q. How can systematic reviews address discrepancies in nalmefene’s clinical trial outcomes?
- Risk-of-bias assessment : Use Cochrane tools to evaluate randomization, blinding, and attrition bias .
- Subgroup analysis : Stratify by population (e.g., alcohol-dependent vs. opioid users) and treatment duration .
- GRADE criteria : Rate evidence quality based on consistency, effect size, and publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
